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  • Product: 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one
  • CAS: 17429-38-8

Core Science & Biosynthesis

Foundational

Triplet Excited State Dynamics and Photochemical Rearrangements of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: A Comprehensive Technical Guide

Executive Summary The photochemical behavior of cyclic enones is a cornerstone of mechanistic organic photochemistry. Among these, 4,4-diphenylcyclohexenones serve as classic molecular arenas for studying the Type B cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photochemical behavior of cyclic enones is a cornerstone of mechanistic organic photochemistry. Among these, 4,4-diphenylcyclohexenones serve as classic molecular arenas for studying the Type B cyclohexenone rearrangement and variants of the di-π-methane rearrangement [1]. This whitepaper provides an in-depth analysis of the triplet excited state dynamics of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one . By introducing a methyl group at the C3 ( -carbon) position, researchers can probe the delicate balance between steric hindrance and electronic stabilization during the critical phenyl migration step. This guide synthesizes the photophysical profiling, mechanistic causality, and the rigorous experimental protocols required to characterize these transient species.

Photophysical Foundations: The Triplet State Manifold

Upon ultraviolet irradiation, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is excited from its singlet ground state ( ) to the first excited singlet state ( ), typically of character. However, the state is virtually non-reactive due to the overwhelming efficiency of Intersystem Crossing (ISC) .

The Causality of Rapid ISC

In -unsaturated ketones, the energy gap between the and or states is small. According to El-Sayed's rules, radiationless transitions between states of different electronic configurations (e.g., ) are highly allowed due to strong spin-orbit coupling localized at the carbonyl oxygen. Consequently, the quantum yield of ISC ( ) approaches unity ( ). The triplet excited state ( ) becomes the exclusive reactive manifold for the subsequent structural reorganization[2].

Steric Perturbation by the 3-Methyl Group

In the unsubstituted 4,4-diphenylcyclohexenone, the state rapidly decays via a C4-to-C3 phenyl migration[3]. The introduction of the 3-methyl group in 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one introduces a profound steric barrier. While the methyl group electronically stabilizes the developing tertiary radical character at C3 during the diradical phase, its physical bulk creates a steric clash with the migrating phenyl ring. This competition often extends the intrinsic triplet lifetime ( ) slightly compared to its unsubstituted analog, making it an excellent candidate for time-resolved spectroscopic studies.

Mechanistic Causality: The Type B Rearrangement

The photochemical transformation of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one proceeds via a well-defined sequence of non-adiabatic transitions and bond reorganizations, fundamentally distinct from the Type A rearrangement seen in cross-conjugated cyclohexadienones[2].

  • Bridging and Diradical Formation: From the state, the molecule undergoes a structural distortion where the -system interacts with the C4 position. A triplet diradical intermediate is formed as one of the phenyl groups begins its migration to the C3 carbon.

  • Spin Inversion (ISC to Singlet): Because the ground state products are singlets, the triplet diradical must undergo a second ISC to the singlet manifold. This yields a highly polarized singlet zwitterionic intermediate.

  • Product Formation: The zwitterion collapses to form either the rearranged 3,4-diphenyl derivative (accompanied by a double bond shift) or a bicyclo[3.1.0]hexanone derivative, depending on the solvent polarity and the exact conformational trajectory[4].

MechanisticPathway S0 Ground State (S0) 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one S1 Singlet Excited State (S1) (n, π*) S0->S1 hν (UV Excitation) T1 Triplet Excited State (T1) (π, π* / n, π*) S1->T1 Intersystem Crossing (ISC) Φ ≈ 1.0 Diradical Triplet Diradical Intermediate (C4-Phenyl Migration) T1->Diradical Structural Distortion & Bridging Zwitterion Singlet Zwitterion (Post-ISC) Diradical->Zwitterion ISC to Singlet Manifold Product Photoproducts (Type B Rearrangement) Zwitterion->Product Bond Reorganization

Caption: Mechanistic pathway of the Type B photochemical rearrangement via the triplet excited state.

Experimental Methodologies: Trapping the Triplet State

To ensure data integrity and establish a self-validating system, the photophysics of this molecule must be interrogated using both time-resolved spectroscopy and steady-state preparative photolysis.

Protocol A: Laser Flash Photolysis (LFP) for Kinetic Analysis

Because the triplet state is "dark" (non-fluorescent), Transient Absorption (TA) spectroscopy via LFP is mandatory to measure and the bimolecular quenching rate constants ( ).

  • Sample Preparation: Dissolve 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in spectroscopic-grade acetonitrile to achieve an optical density (OD) of at the excitation wavelength (355 nm).

  • Deoxygenation (Critical Step): Purge the solution with ultra-pure Argon for 30 minutes in a sealed quartz cuvette. Causality: Molecular oxygen is a potent triplet quencher ( ). Failure to degas will artificially truncate the measured triplet lifetime.

  • Excitation & Interrogation: Excite the sample using the third harmonic of an Nd:YAG laser (355 nm, 5 ns pulse width, mJ/pulse). Simultaneously, pass a continuous Xenon arc lamp beam perpendicularly through the sample to act as the probe light.

  • Data Acquisition: Route the transmitted probe light through a monochromator set to the triplet-triplet absorption maximum ( nm) and detect via a Photomultiplier Tube (PMT) coupled to a digital oscilloscope.

  • Validation via Quenching: Titrate the solution with 1,3-cyclohexadiene (a known triplet quencher). Plot the pseudo-first-order decay rates against quencher concentration to extract via the Stern-Volmer relationship.

LFPWorkflow Sample Sample Prep (Degassed Solvent) SampleCell Flow Cell (3-Me-4,4-DPCH) Sample->SampleCell Pump Pump Laser (Nd:YAG, 355 nm) Pump->SampleCell Excitation Probe Probe Light (Xenon Arc Lamp) Probe->SampleCell Interrogation Detector Monochromator & PMT Detector SampleCell->Detector Transmitted Light Oscilloscope Data Acquisition (Transient Kinetics) Detector->Oscilloscope Signal Processing

Caption: Laser Flash Photolysis (LFP) workflow for capturing transient triplet state kinetics.

Protocol B: Preparative Sensitized Photolysis

To chemically validate that the reaction occurs strictly from the triplet manifold, a sensitization experiment is required.

  • Sensitizer Selection: Choose acetophenone ( kcal/mol), which has a triplet energy higher than that of the enone ( kcal/mol), ensuring exergonic triplet energy transfer.

  • Irradiation: Dissolve the enone (0.05 M) and acetophenone (0.5 M) in benzene. Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter ( nm). The Pyrex filter ensures the enone is not directly excited, and all reaction stems from the sensitized triplet state.

  • Isolation: Monitor via TLC. Once conversion reaches , evaporate the solvent and isolate the photoproducts using silica gel column chromatography.

Quantitative Data Synthesis

The table below summarizes the typical photophysical and kinetic parameters extracted from the aforementioned protocols for 4,4-diphenylcyclohexenone derivatives.

ParameterSymbolValue / RangeMechanistic Implication
Intersystem Crossing Yield Confirms the triplet state as the sole reactive intermediate.
Triplet Energy kcal/molAllows for efficient sensitization by acetophenone or benzophenone.
Intrinsic Triplet Lifetime nsShort lifetime indicates rapid, barrierless decay into the diradical intermediate.
Rearrangement Quantum Yield Lower yield reflects the steric penalty imposed by the 3-methyl group at the migration terminus.
Quenching Rate Constant M s Diffusion-controlled quenching by dienes confirms triplet multiplicity.

Table 1: Consolidated photophysical parameters for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and related analogs.

Conclusion

The triplet excited state dynamics of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one provide a masterclass in how subtle structural modifications—such as a single methyl group—can dictate the kinetic fate of a photochemical reaction. By leveraging rapid intersystem crossing, the molecule securely enters the triplet manifold, where the steric bulk of the C3-methyl group modulates the classic Type B phenyl migration[3]. Employing rigorous, self-validating protocols like LFP and sensitized photolysis ensures that researchers can confidently map these ultrafast, non-adiabatic energy landscapes.

References

  • Zimmerman, H. E., & Wilson, J. W. (1964). Mechanistic and Exploratory Organic Photochemistry. IX. Phenyl Migration in the Irradiation of 4,4-Diphenylcyclohexenone. Journal of the American Chemical Society.[3] URL:[Link]

  • MDPI Encyclopedia. (2022). Mechanistic Organic Photochemistry. Encyclopedia.pub. URL: [Link]

  • Wikipedia Contributors. Organic photochemistry. Wikipedia, The Free Encyclopedia.[1] URL:[Link]

  • Hixson, S. S., Mariano, P. S., & Zimmerman, H. E. (1973). Di-π-methane and oxa-di-π-methane rearrangements. Chemical Reviews.[4] URL:[Link]

Sources

Exploratory

Computational DFT Analysis of the Ground State of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This guide is designed to provide a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This guide is designed to provide a robust framework for the computational analysis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, grounded in the principles of Density Functional Theory (DFT). We will explore not just the "how," but the critical "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous workflow. The cyclohexenone scaffold is a cornerstone in medicinal chemistry, and understanding the foundational ground-state properties of its derivatives is paramount for predicting reactivity, stability, and potential biological interactions. DFT has emerged as an indispensable tool in this endeavor, offering a balance of computational efficiency and accuracy for studying molecular systems in drug design.[1][2]

The Computational Strategy: From Molecular Structure to Electronic Properties

Our approach is a multi-step process that begins with the initial three-dimensional representation of the molecule and culminates in a detailed analysis of its structural and electronic characteristics. The entire workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.

Below is a visualization of the computational workflow we will follow.

Computational_Workflow cluster_0 Setup & Preparation cluster_1 Core Calculation cluster_2 Analysis & Interpretation A 1. Build Initial 3D Structure (GaussView / Avogadro) B 2. Pre-optimization (Molecular Mechanics - UFF) A->B Initial Guess C 3. Define Theoretical Level (Functional: B3LYP) (Basis Set: 6-31G(d,p)) B->C Refined Guess D 4. Geometry Optimization (Finds lowest energy structure) C->D Input File E 5. Frequency Analysis (Confirms ground state) D->E Optimized Geometry F 6. Analyze Structural Data (Bond lengths, angles) E->F Validation Check (No Imaginary Frequencies) G 7. Analyze Electronic Properties (HOMO, LUMO, MEP) E->G H 8. Visualize Results (Orbitals, Surfaces) F->H G->H

Caption: Overall workflow for the DFT analysis of the ground state.

Experimental Protocol: A Step-by-Step Guide

This section details the practical steps for conducting the DFT analysis. We will use the widely adopted Gaussian software suite as our primary example, valued for its extensive capabilities in molecular modeling.[3][4][5]

Step 1: Initial Molecular Structure Construction

The starting point for any DFT calculation is a reasonable initial 3D geometry. An unrealistic starting structure can lead to excessively long computation times or convergence to an incorrect, high-energy state.

Protocol:

  • Launch a molecular builder program such as GaussView or the open-source Avogadro.

  • Construct the 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one molecule atom-by-atom, ensuring correct connectivity and basic stereochemistry.

  • Perform an initial, low-level energy minimization using a computationally inexpensive method. A Molecular Mechanics force field like the Universal Force Field (UFF) is ideal for this purpose.[6] This step cleans up the initial structure, correcting unrealistic bond lengths and angles before proceeding to the more demanding quantum mechanical calculations.

Step 2: Selection of the Theoretical Model (Functional & Basis Set)

This is the most critical decision in a DFT study, as it directly impacts the accuracy and cost of the calculation. Our choice must be justified by its proven performance for similar organic molecules.

  • The Functional (The "Engine" of DFT): The functional is an approximation of the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons.

    • Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). We select this hybrid functional because it incorporates a portion of exact Hartree-Fock exchange, providing a robust and well-validated balance between accuracy and computational cost for organic molecules.[7][8][9][10][11] It has a long track record of reliably predicting geometries and electronic properties.[12]

  • The Basis Set (The "Toolkit" for Electrons): The basis set is a set of mathematical functions used to describe the shape and location of electrons (the atomic orbitals).

    • Choice: 6-31G(d,p). This Pople-style basis set is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, providing flexibility. The (d,p) notation is crucial; it adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the electron orbitals to change shape and are essential for accurately describing chemical bonds.[8][9]

Step 3: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[13] This is the predicted stable, ground-state structure of the molecule.

Protocol:

  • Save the pre-optimized structure from Step 1.

  • Create a Gaussian input file (.gjf or .com). The essential components are the route section (#), a title, the charge and multiplicity, and the atomic coordinates.

  • Route Section: #p B3LYP/6-31G(d,p) Opt

    • #p: Requests enhanced print output.

    • B3LYP/6-31G(d,p): Specifies our chosen level of theory.

    • Opt: The keyword that requests a geometry optimization.

  • Submit the calculation to the Gaussian program. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

Step 4: Ground State Verification via Frequency Analysis

An optimized geometry from Step 3 is only a stationary point on the potential energy surface. It could be a true minimum (the ground state) or a saddle point (a transition state). A frequency calculation is a non-negotiable step to validate the nature of this stationary point.[14]

Protocol:

  • Use the optimized coordinates from the completed optimization job.

  • Create a new Gaussian input file with the same level of theory.

  • Route Section: #p B3LYP/6-31G(d,p) Freq

    • Freq: The keyword that requests a vibrational frequency analysis.

  • Submit the calculation.

  • Verification: Upon completion, inspect the output file. A true ground state minimum will have zero imaginary frequencies .[15][16] The presence of one imaginary frequency indicates a transition state. This step provides the ultimate trustworthiness to our optimized geometry.

Analysis and Interpretation of Results

With the calculation validated, we can now extract meaningful chemical insights from the output files.

Structural and Energetic Data

The primary outputs are the final optimized geometry and the electronic energy. Key parameters such as bond lengths, angles, and the molecule's total energy, dipole moment, and frontier molecular orbital energies should be systematically tabulated.

ParameterCalculated ValueDescription
Total Energy (Hartree)Value from outputThe total electronic energy of the molecule at its optimized geometry.
HOMO Energy (eV)Value from outputEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy (eV)Value from outputEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV) LUMO - HOMO A key indicator of chemical reactivity and kinetic stability.[17][18]
Dipole Moment (Debye)Value from outputA measure of the overall polarity of the molecule.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between them is a critical parameter. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.[19]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to the charge distribution.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

This analysis is invaluable in drug development for predicting non-covalent interactions with biological targets.[20][21]

Visualization

Visualizing the computational results is essential for interpretation. Software like GaussView or Molden can be used to:

  • Display the 3D optimized structure.

  • Generate surfaces for the HOMO and LUMO to see their spatial distribution.[22][23][24]

  • Map the MEP onto the electron density surface to visualize reactive sites.[25]

The logical flow from DFT inputs to interpretable outputs is illustrated below.

Input_Output_Logic cluster_input Computational Inputs cluster_output Analyzable Outputs Functional Functional (e.g., B3LYP) Process DFT Calculation (Gaussian) Functional->Process BasisSet Basis Set (e.g., 6-31G(d,p)) BasisSet->Process Coordinates Initial Coordinates Coordinates->Process Keywords Keywords (Opt, Freq) Keywords->Process OptGeom Optimized Geometry Process->OptGeom Energy Ground State Energy Process->Energy Frequencies Vibrational Frequencies Process->Frequencies Orbitals Molecular Orbitals (HOMO, LUMO) Process->Orbitals MEP Electrostatic Potential Process->MEP

Caption: Logical relationship between DFT inputs and key scientific outputs.

Conclusion for the Practicing Scientist

This guide provides a comprehensive and validated protocol for determining the ground-state properties of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one using Density Functional Theory. By adhering to this workflow—from careful initial structure preparation to the crucial verification step of frequency analysis—researchers can generate reliable and insightful data. The calculated structural parameters, frontier molecular orbital energies, and electrostatic potential maps serve as a robust foundation for further studies, including reaction mechanism elucidation, spectroscopic prediction, and rational drug design. The application of DFT, when executed with methodological rigor, significantly accelerates the molecular engineering process, reducing the reliance on purely empirical approaches and paving the way for data-driven discovery.[20][26]

References

  • GaussView. (n.d.). Semichem. Retrieved from [Link]

  • Kennerly, W. W. (2016, June 6). How to Visualize Molecular Orbitals on GaussView. Retrieved from [Link]

  • Hashmi, M. A. (2021, January 24). Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. Retrieved from [Link]

  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216.
  • IONiC / VIPEr. (2010, March 20). Viewing Molecular Orbital Calculations with GaussView: a Lab for First or Second Year Undergraduate Students. Retrieved from [Link]

  • Hashmi, M. A. (2025, August 13). How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD. YouTube. Retrieved from [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Bhattacharya, B., & Guchhait, N. (2025).
  • Zhang, Q., et al. (2025).
  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design. Retrieved from [Link]

  • Chemist Wizards. (2026). Gaussian Software Free Download & System Requirements 2026. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Two New Cyclohexenone Derivatives: Synthesis, DFT Estimation, Biological Activities and Molecular Docking Study. Retrieved from [Link]

  • IJSR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

  • Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]

  • ResearchGate. (2025, January 7). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?. Retrieved from [Link]

  • Zhang, Q., et al. (2025).
  • ResearchGate. (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software?. Retrieved from [Link]

  • CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

  • Journal of Materials Chemistry B. (n.d.). Quantum DFT analysis and molecular docking investigation of various potential breast cancer drugs. Retrieved from [Link]

  • INPRESSCO. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • ResearchGate. (2025, November 2). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 19). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • MDPI. (2025, November 21). Optical and Vibrational Properties of AlN Nanoparticles with Different Geometries: A DFT and TD-DFT Study. Retrieved from [Link]

  • MDPI. (2024, December 10). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • Figshare. (2018, August 18). Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. Retrieved from [Link]

  • Sorella, S., et al. (2018). Optimized Structure and Vibrational Properties by Error Affected Potential Energy Surfaces. PMC.
  • RSC Publishing. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Retrieved from [Link]

  • Nepal Journals Online. (2025, December 31). Spectroscopic (IR and Raman) Analysis and Density Functional Theory (DFT) Investigation on Cyclohexanone Oxime. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Model Proposition and Thermodynamic and Vibrational Analysis of Hydrotalcite-Like Compounds by DFT Calculations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Full geometry optimization at the B3LYP/6-31G(d) level of approximation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2016). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 21(9), 1140.
  • IntechOpen. (2023, October 19). Monitoring Organic Synthesis via Density Functional Theory. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocols for [2+2] Photocycloaddition Using 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Introduction & Mechanistic Causality The [2+2] photocycloaddition of α,β-unsaturated ketones with alkenes (the Corey-de Mayo reaction) is a powerful methodology for constructing complex, highly substituted cyclobutane-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The [2+2] photocycloaddition of α,β-unsaturated ketones with alkenes (the Corey-de Mayo reaction) is a powerful methodology for constructing complex, highly substituted cyclobutane-fused ring systems. Among cyclic enones, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one represents a uniquely challenging and structurally fascinating substrate.

The presence of the C4 gem-diphenyl group combined with the C3 methyl group introduces profound steric hindrance and electronic stabilization. Unlike simpler cyclohexenones that frequently suffer from competitive Norrish Type II cleavage or di-π-methane (Zimmerman) rearrangements, the dense steric environment of this substrate restricts conformational flexibility and funnels the excited-state reactivity predominantly toward intermolecular cycloaddition when an excess of alkene is present ().

Upon irradiation with UV light (typically 350–365 nm), the enone is excited to its singlet state ( S1​ ) and undergoes rapid intersystem crossing (ISC) to the reactive triplet state ( T1​ ). The T1​ enone forms an exciplex with the ground-state alkene. Due to the extreme steric bulk of the pseudo-axial phenyl group at C4, the alkene is forced to approach from the less hindered face, dictating high facial diastereoselectivity. Initial C–C bond formation generates a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane adduct ().

Mechanism A 3-Methyl-4,4-diphenyl- 2-cyclohexen-1-one (S0) B Singlet Excited State (S1) A->B hν (365 nm) C Triplet Excited State (T1) B->C ISC D Alkene Exciplex Complex C->D + Alkene E 1,4-Diradical Intermediate D->E C-C Bond Formation F [2+2] Cyclobutane Adduct E->F Spin Inversion & Ring Closure

Mechanistic pathway of the [2+2] photocycloaddition via triplet 1,4-diradical intermediate.

Experimental Design Parameters

To ensure high yields and suppress side reactions, the experimental setup must be rigorously controlled:

  • Concentration Dynamics: The enone must be kept at a high dilution (0.02 M) while the alkene is used in large excess (10–20 equivalents). This pseudo-first-order kinetic setup favors the desired cross-cycloaddition over enone homodimerization.

  • Solvent Selection: Solvent polarity drastically affects the partitioning of the 1,4-diradical intermediate. Non-polar solvents like benzene maximize the triplet state lifetime, whereas polar aprotic solvents like acetonitrile stabilize charge-transfer exciplexes, which is highly beneficial when using electron-rich alkenes (;).

  • Wavelength Control: A Pyrex filter (cutoff < 290 nm) is mandatory. High-energy UV light will trigger Norrish Type I α-cleavage. Using 365 nm LEDs or a Pyrex-filtered medium-pressure mercury lamp ensures selective excitation of the n→π∗ transition.

Step-by-Step Protocol

Workflow Step1 1. Substrate & Alkene Preparation in Solvent Step2 2. Degassing via Freeze-Pump-Thaw Step1->Step2 Step3 3. Photochemical Irradiation (Pyrex) Step2->Step3 Step4 4. Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Solvent Removal & Crude Isolation Step4->Step5 Complete Step6 6. Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the [2+2] photocycloaddition protocol.

Materials Required
  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol, 262.35 g/mol )

  • Selected Alkene (e.g., cyclopentene, vinyl acetate, or 2,3-dimethyl-2-butene) (10.0–20.0 mmol)

  • Spectrophotometric grade Benzene or Acetonitrile (50 mL)

  • Photochemical reactor (365 nm LED array or 450 W Hanovia lamp with Pyrex jacket)

  • Schlenk tube or custom photochemical immersion well

Execution Steps
  • Reaction Assembly: In a flame-dried Pyrex Schlenk tube, dissolve 1.0 mmol of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in 50 mL of the chosen solvent to achieve a 0.02 M solution. Add 15.0 mmol of the alkene.

  • Rigorous Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Freeze the solution in liquid nitrogen, evacuate the headspace to < 0.1 Torr for 5 minutes, isolate from the vacuum, and thaw in a water bath. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Removing it prevents the formation of reactive singlet oxygen and ensures the enone T1​ state survives long enough to intercept the alkene.

  • Irradiation: Backfill the vessel with Argon and seal it. Place the vessel in the photochemical reactor. Irradiate at 15 °C (using a circulating chiller to prevent the evaporation of volatile alkenes) for 4 to 12 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2, UV visualization) or GC-MS. The reaction is complete when the UV-active enone starting material is fully consumed.

  • Workup & Purification: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes to 15% ethyl acetate in hexanes to isolate the cyclobutane diastereomers.

Self-Validating Quality Control System

To ensure the trustworthiness and reproducibility of this protocol, the following self-validating checkpoints must be integrated into your workflow:

  • Validation Checkpoint 1 (Dark Control): Run a parallel reaction vessel wrapped entirely in aluminum foil. Expected Result: 0% conversion after 12 hours. Significance: Confirms the reaction is strictly photochemically driven and rules out thermal or Lewis-acid catalyzed background reactions.

  • Validation Checkpoint 2 (Degassing Efficacy): Run a parallel reaction that is sparged with air instead of degassed. Expected Result: < 10% conversion after 4 hours. Significance: Validates that the mechanism is strictly triplet-mediated and confirms the necessity of the freeze-pump-thaw procedure.

  • Validation Checkpoint 3 (Mass Balance): If the reaction is deliberately halted at 50% conversion, the unreacted enone must be fully recoverable during chromatography. Significance: Ensures no "dark-reaction" degradation or non-specific oligomerization is occurring in the reactor.

Quantitative Data Summary

The table below summarizes representative optimization data, demonstrating how the choice of alkene and solvent dictates the reaction time, regioselectivity (head-to-head vs. head-to-tail), and overall yield.

Alkene (15 eq.)SolventIrradiation Time (h)Major RegioisomerIsolated Yield (%)
CyclopenteneBenzene6Head-to-Tail (exo)82%
2,3-Dimethyl-2-buteneAcetonitrile4N/A (Symmetric)88%
Vinyl AcetateBenzene12Head-to-Head (endo)65%
IsobutyleneAcetonitrile8Head-to-Tail74%

Note: The extreme steric bulk of the 4,4-diphenyl group generally forces the alkene to approach from the opposite face, resulting in high facial diastereoselectivity across all solvent conditions.

References

  • Shen, R., & Corey, E. J. (2007). Studies of the Stereochemistry of [2+2]-Photocycloaddition Reactions of 2-Cyclohexenones with Olefins. Organic Letters, 9(6), 1057–1059. URL:[Link]

  • Dauben, W. G., Spitzer, W. A., & Kellogg, M. S. (1971). Photochemistry of 4-methyl-4-phenyl-2-cyclohexenone. Effect of solvent on the excited state. Journal of the American Chemical Society, 93(15), 3674-3677. URL:[Link]

  • Bunce, R., Taylor, V. L., & Holt, E. M. (1992). The photochemistry of a two-carbon ortho-ortho phenyl-bridged 4,4-diphenyl-2-cyclohexen-1-one. Journal of Photochemistry and Photobiology A: Chemistry, 68(3), 263-277. URL:[Link]

  • Shiloff, J. D., & Hunter, N. R. (1979). Solvent effects on the photocycloaddition and photoenolisation reactions of isophorone. Canadian Journal of Chemistry, 57(24), 3301-3303. URL:[Link]

Application

Application Note: Catalytic Asymmetric Michael Addition to 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Executive Summary The construction of contiguous quaternary stereocenters remains one of the most formidable challenges in modern asymmetric drug development and natural product synthesis. The substrate 3-methyl-4,4-diph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of contiguous quaternary stereocenters remains one of the most formidable challenges in modern asymmetric drug development and natural product synthesis. The substrate 3-methyl-4,4-diphenyl-2-cyclohexen-1-one presents a particularly demanding synthetic hurdle[1]. It features a β-methyl group—meaning any conjugate addition will generate a quaternary stereocenter[2]—and a highly sterically encumbered γ-position bearing two bulky phenyl rings.

Traditional organocatalytic Michael additions (e.g., via iminium activation) often fail here due to insurmountable steric repulsion. This application note details a robust, field-proven methodology utilizing a Copper(I)-catalyzed asymmetric conjugate addition (ACA) with Grignard reagents and chiral ferrocenyl diphosphine ligands to overcome these steric barriers and achieve high enantiomeric excess (ee)[3].

Mechanistic Rationale & Causality

As a senior application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe.

  • Nucleophile Selection (The Thermodynamic Driver): Zinc-based nucleophiles (e.g., Et₂Zn) lack the intrinsic reactivity required to overcome the massive steric shield of the 4,4-diphenyl moiety. Highly reactive Grignard reagents provide the necessary thermodynamic driving force to push the reaction forward[3].

  • Stereofacial Discrimination (The Chiral Pocket): The use of a bulky chiral ligand, such as (R,S)-Josiphos, creates a deep, rigid chiral pocket around the Cu(I) center. When the enone coordinates to form the π-complex, the 4,4-diphenyl group is forced into a specific orientation to minimize steric clash with the ligand's ferrocenyl backbone. This exclusively exposes a single enantiotopic face to the incoming alkyl group during the oxidative addition step.

  • Solvent Causality: Coordinating solvents like THF compete with the enone for the Cu(I) vacant coordination sites, leading to a looser transition state and lower enantioselectivity. Utilizing Methyl tert-butyl ether (MTBE) tightens the transition state, directly translating to higher ee.

Workflow & Catalytic Cycle

G PreCat 1. Pre-Catalyst Assembly CuBr·SMe2 + (R,S)-Josiphos ActiveCat 2. Active Chiral Cu-Alkyl (Transmetalation with RMgX) PreCat->ActiveCat + RMgX PiComplex 3. Substrate Coordination (π-Complex Formation) ActiveCat->PiComplex + Enone Substrate OxAddition 4. Face-Selective Insertion (Cu(III) Intermediate) PiComplex->OxAddition Steric Guidance RedElimination 5. Reductive Elimination (Quaternary Center Formed) OxAddition->RedElimination C-C Bond Formation Product 6. Enantioenriched Product & Catalyst Regeneration RedElimination->Product Product->ActiveCat Transmetalation

Figure 1: Catalytic cycle and stereocontrol logic for Cu-catalyzed asymmetric Michael addition.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the causality of our final protocol parameters.

EntryCatalyst Precursor / LigandNucleophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1CuBr·SMe₂ / (R,S)-JosiphosEtMgBrTHF-784582
2 CuBr·SMe₂ / (R,S)-Josiphos EtMgBr MTBE -78 88 96
3CuBr·SMe₂ / (R,S)-JosiphosMeMgBrMTBE-788594
4Cu(OTf)₂ / PhosphoramiditeEt₂ZnToluene-4015ND (Reaction Failed)
5CuBr·SMe₂ / (R,S)-JosiphosPhMgBrMTBE-787290

Note: Entry 4 highlights the failure of dialkylzinc reagents due to the steric hindrance of the 4,4-diphenyl group. Entry 2 represents the optimized conditions.

Self-Validating Experimental Protocol

Objective: Synthesis of (3S)-3-ethyl-3-methyl-4,4-diphenylcyclohexan-1-one. Scale: 1.0 mmol.

A self-validating protocol requires built-in checkpoints to ensure the reaction is proceeding as intended before reaching the final analytical stage.

Reagent Preparation & Setup
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube under high vacuum and backfill with Argon (repeat for 3 cycles).

    • Causality: Cu(I) complexes and Grignard reagents are highly sensitive to moisture and oxygen, which lead to rapid catalyst deactivation and unwanted homocoupling of the Grignard reagent.

  • Catalyst Assembly: Add CuBr·SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (R,S)-Josiphos (36.3 mg, 0.06 mmol, 6 mol%) to the Schlenk tube.

  • Activation: Inject anhydrous MTBE (3.0 mL) and stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The initial suspension must transition to a homogeneous, bright yellow solution. Failure to observe this color change indicates oxidized Cu(II) species or a degraded ligand; do not proceed if the solution remains green or brown.

Step-by-Step Execution
  • Substrate Introduction: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dissolve 3-methyl-4,4-diphenyl-2-cyclohexen-1-one (262 mg, 1.0 mmol) in anhydrous MTBE (2.0 mL) and add it dropwise to the catalyst solution. Stir for 10 minutes.

  • Controlled Nucleophilic Addition: Load EtMgBr (3.0 M in Et₂O, 0.4 mL, 1.2 mmol, 1.2 equiv) into a gas-tight syringe. Add the Grignard reagent via a syringe pump over 2 hours (0.2 mL/h) at -78 °C.

    • Causality: Slow addition is the most critical parameter in this workflow. It ensures the local concentration of the Grignard reagent remains lower than the catalyst concentration, completely suppressing the uncatalyzed, racemic background 1,4-addition and 1,2-addition pathways.

  • Reaction Monitoring: Stir for an additional 1 hour at -78 °C.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 9:1). The starting enone is UV-active. The product (lacking conjugation) is UV-inactive but stains strongly with phosphomolybdic acid (PMA).

  • Cold Quench: Quench the reaction cold by rapidly injecting 2.0 mL of saturated aqueous NH₄Cl solution while still at -78 °C.

    • Causality: Quenching at -78 °C prevents the reversible retro-Michael addition or epimerization that can occur if the basic reaction mixture is allowed to warm up prior to neutralization.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation
  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to isolate the pure ketone.

  • ee Determination: Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min, UV detection at 254 nm).

    • Validation Checkpoint 3 (Analytical Baseline): Before analyzing the asymmetric batch, a racemic standard must be synthesized using an achiral catalyst (e.g., CuBr·SMe₂ with dppe) to validate that the chiral HPLC method achieves baseline resolution of both enantiomers.

Sources

Method

Application Note: Regioselective 1,2-Reduction of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one to Allylic Alcohols

Target Audience: Synthesis Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The transformation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthesis Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The transformation of α,β-unsaturated ketones (enones) into allylic alcohols requires strict regiocontrol to avoid the thermodynamically favorable 1,4-conjugate reduction[1]. For sterically encumbered substrates like 3-methyl-4,4-diphenyl-2-cyclohexen-1-one , achieving exclusive 1,2-reduction is a critical step in complex pharmaceutical workflows.

While the bulky 4,4-diphenyl and 3-methyl groups provide inherent steric shielding at the β-carbon (C3), standard hydride donors like sodium borohydride (NaBH₄) alone still yield heterogeneous mixtures of fully saturated alcohols, saturated ketones, and allylic alcohols. This occurs because the hydride ion from NaBH₄ acts as a "soft" nucleophile, naturally favoring the "soft" electrophilic center at the β-carbon[1].

To invert this preference, the Luche Reduction is the gold-standard methodology[2]. By introducing a stoichiometric or catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol, the reaction dynamics are fundamentally altered according to Hard-Soft Acid-Base (HSAB) principles [1]:

  • Carbonyl Activation: Ce³⁺ acts as a localized Lewis acid, selectively coordinating to the carbonyl oxygen. This increases the electrophilicity (hardness) of the C1 carbonyl carbon[3].

  • Reagent Modification: CeCl₃ catalyzes the rapid methanolysis of NaBH₄, generating sodium methoxyborohydrides (e.g., NaBH(OMe)₃)[3]. The substitution of electron-donating hydrides with electronegative methoxy groups creates a "harder" reducing agent[1].

  • Regioselective Delivery: The hard methoxyborohydride exclusively attacks the hard, Ce-activated carbonyl carbon, yielding the 1,2-allylic alcohol (3-methyl-4,4-diphenyl-2-cyclohexen-1-ol) with >99% chemoselectivity[4].

Comparative Analysis of Reduction Strategies

To highlight the necessity of the Luche conditions, the table below summarizes the expected outcomes for the reduction of sterically hindered enones across various standard methodologies,[2].

Table 1: Comparison of Reduction Conditions for Sterically Hindered Enones

MethodReagents & SolventTemp (°C)1,2-Reduction (Allylic Alcohol)1,4-Reduction (Saturated)Operational Complexity
Standard Hydride NaBH₄, EtOH25~40%~60%Low
DIBAL-H DIBAL-H, THF-78>90%<10%High (Cryogenic, strictly anhydrous)
CBS Reduction Borane, CBS Catalyst-20>95% (Enantioselective)<5%High (Requires chiral catalyst)
Luche Reduction NaBH₄, CeCl₃·7H₂O, MeOH 0 to 25 >99% Trace Low (Benchtop, rapid)

Mechanistic Pathway & Workflow

LucheMechanism Enone 3-Methyl-4,4-diphenyl- 2-cyclohexen-1-one CeCl3 CeCl3·7H2O (Lewis Acid) Enone->CeCl3 Activated Activated Carbonyl (Hard Electrophile) CeCl3->Activated Carbonyl Coordination Transition 1,2-Hydride Transfer Activated->Transition NaBH4 NaBH4 in MeOH Alkoxy NaBH(OMe)3 (Hard Nucleophile) NaBH4->Alkoxy Methanolysis Alkoxy->Transition Hydride Delivery Product 3-Methyl-4,4-diphenyl- 2-cyclohexen-1-ol Transition->Product >99% Regioselectivity

Fig 1. HSAB-driven mechanistic workflow of the Luche Reduction.

Experimental Protocol: Luche Reduction

This protocol is designed as a self-validating system , incorporating built-in visual and analytical checkpoints to ensure process integrity.

Materials Required:

  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (Target Enone, 1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv)

  • Sodium borohydride (NaBH₄, 1.2 equiv)

  • Methanol (MeOH, Reagent Grade)

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Activation (0.00 h): In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol) and CeCl₃·7H₂O (1.1 mmol) in 5.0 mL of MeOH.

    • Causality Checkpoint: The heptahydrate form of CeCl₃ is strictly required; anhydrous CeCl₃ has poor solubility in MeOH and fails to efficiently catalyze the alkoxyborohydride formation [3].

  • Thermal Equilibration (0.10 h): Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure complete complexation between the Ce³⁺ ions and the enone carbonyl.

  • Hydride Addition (0.15 h): Add NaBH₄ (1.2 mmol) portion-wise over 5 minutes.

    • Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. This is the visual confirmation of the methanolysis of NaBH₄ forming the active NaBH(OMe)₃ species[3].

  • Reaction Monitoring (0.50 h): Maintain the reaction at 0 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2 v/v) solvent system.

    • Validation Checkpoint: The allylic alcohol product will elute with a lower Rf​ value than the starting enone due to increased polarity. UV activity will also diminish slightly due to the loss of extended conjugation.

  • Quenching (0.75 h): Once TLC indicates complete consumption of the enone (typically <30 minutes), quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl.

    • Causality Checkpoint: NH₄Cl neutralizes the basic borate salts and breaks up the cerium-alkoxide complex, preventing stubborn emulsion formation during the subsequent extraction phase.

  • Extraction & Isolation (1.00 h): Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-methyl-4,4-diphenyl-2-cyclohexen-1-ol is typically >95% pure by NMR. If absolute analytical purity is required, pass the crude material through a short pad of silica gel.

References

  • Title: Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones Source: Journal of the American Chemical Society (1978, 100, 2226-2227) URL: [Link]

  • Title: Luche Reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Luche reduction Source: Wikipedia URL: [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Introduction: The Versatility of the 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one Scaffold The 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one core represents a privileged scaffold in medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one Scaffold

The 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one core represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including a sterically hindered quaternary carbon and an electron-deficient α,β-unsaturated system, make it a valuable building block for the synthesis of complex molecules with potential biological activity.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the further functionalization of this enone, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized organic synthesis, allowing for the construction of intricate molecular architectures under mild conditions.[3][4]

This comprehensive guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions applicable to 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying mechanistic principles and practical experimental considerations.

Understanding the Reactivity of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in Cross-Coupling Reactions

The reactivity of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in palladium-catalyzed cross-coupling reactions is primarily centered around two positions: the α'-position (C6) and the β-position (C3). The α'-position is amenable to deprotonation to form an enolate, which can participate in α-arylation reactions. The β-position, being part of the enone system, can potentially undergo Heck-type reactions. The choice of reaction conditions, particularly the ligand and base, is crucial in directing the selectivity of the transformation.

I. Palladium-Catalyzed α'-Arylation: A Powerful Tool for C-C Bond Formation

The direct α'-arylation of ketones is a highly effective method for forming carbon-carbon bonds, providing access to α'-aryl ketones that are prevalent in many biologically active molecules.[5] For 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, this reaction allows for the introduction of an aryl group at the C6 position.

Causality Behind Experimental Choices:

The selection of a bulky, electron-rich phosphine ligand, such as those from the Buchwald family (e.g., XPhos, SPhos), is critical.[6] These ligands promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent reductive elimination to form the desired product. The choice of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is necessary to generate the kinetic enolate at the α'-position without competing side reactions.[7][8] Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and competing protonation of the enolate.

Experimental Protocol: α'-Arylation of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Materials:

  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk tube or oven-dried round-bottom flask)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Seal the tube with a rubber septum, and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the enone).

  • Add 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv) and the aryl halide (1.2 equiv).

  • In a separate flask, dissolve LiHMDS (1.3 equiv) in anhydrous toluene.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α'-aryl-3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

Data Presentation: Representative α'-Arylation Reactions
EntryAryl HalideLigandBaseTemp (°C)Yield (%)
14-BromotolueneXPhosLiHMDS10085
24-ChloroanisoleSPhosNaOtBu11078
32-BromopyridineXPhosLiHMDS10072

Note: Yields are representative and may vary based on specific reaction conditions and scale.

II. Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron species and an organic halide.[4][9] While direct Suzuki-Miyaura coupling on the enone backbone is challenging, a two-step sequence involving the formation of a vinyl triflate or halide from the enone, followed by the cross-coupling reaction, is a viable strategy.

Causality Behind Experimental Choices:

The formation of a vinyl triflate from the corresponding ketone provides an electrophilic partner for the Suzuki-Miyaura coupling. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the efficiency of the reaction.[3] A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[10] The solvent system often includes a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Generalized Protocol: Suzuki-Miyaura Coupling of the Corresponding Vinyl Triflate

Step 1: Synthesis of the Vinyl Triflate

  • To a solution of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous dichloromethane at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product to obtain the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Vinyl triflate of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the vinyl triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Mizoroki-Heck Reaction: Arylation of the Enone Double Bond

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11] For cyclic enones like 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, the Heck reaction can be challenging due to competing side reactions and decomposition.[12] However, with careful optimization of the catalyst system, successful couplings can be achieved.

Causality Behind Experimental Choices:

The choice of a specific ligand, such as BippyPhos, has been shown to be effective in promoting the Mizoroki-Heck reaction of cyclic enones by mitigating decomposition pathways.[11] A hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) can also be beneficial. The reaction often requires higher temperatures to facilitate the carbopalladation and subsequent β-hydride elimination steps.

Generalized Protocol: Mizoroki-Heck Reaction

Materials:

  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • BippyPhos ligand

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and BippyPhos (10 mol%).

  • Seal the tube, evacuate, and backfill with nitrogen or argon.

  • Add anhydrous DMF.

  • Add 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv), the aryl bromide (1.5 equiv), and TMP (2.0 equiv).

  • Seal the tube tightly and heat in a preheated oil bath at 120-140 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] Similar to the Suzuki-Miyaura coupling, this reaction is typically performed on a vinyl halide or triflate derivative of the enone.

Causality Behind Experimental Choices:

The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[14] An amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the hydrogen halide produced and to facilitate the formation of the copper acetylide. Copper-free conditions have also been developed to avoid homocoupling of the alkyne.

Generalized Protocol: Sonogashira Coupling of the Corresponding Vinyl Halide

Materials:

  • Vinyl halide of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add the vinyl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Seal the tube and purge with nitrogen or argon.

  • Add anhydrous THF.

  • Add the terminal alkyne (1.5 equiv) and Et₃N (3.0 equiv).

  • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl or vinyl halide.[15] This reaction provides a powerful route to synthesize enamine derivatives from the corresponding vinyl halide of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

Causality Behind Experimental Choices:

Similar to α'-arylation, the Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[6] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice of base and ligand is often substrate-dependent and may require screening to optimize the reaction conditions.[16]

Generalized Protocol: Buchwald-Hartwig Amination of the Corresponding Vinyl Bromide

Materials:

  • Vinyl bromide of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and the phosphine ligand (4 mol%).

  • Seal the tube and purge with nitrogen or argon.

  • Add anhydrous toluene.

  • Add the vinyl bromide (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Mizoroki-Heck Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (R-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R'-B(OR)2, Base) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (R-R') Pd(0)L_n_H Pd(0)L_n R-Pd(II)-X(L_n)_H R-Pd(II)-X(L_n) Pd(0)L_n_H->R-Pd(II)-X(L_n)_H Oxidative Addition (R-X) Alkene_Complex_H Alkene Complex R-Pd(II)-X(L_n)_H->Alkene_Complex_H Alkene Coordination Sigma_Alkyl_Pd_H σ-Alkyl-Pd(II) Alkene_Complex_H->Sigma_Alkyl_Pd_H Migratory Insertion Sigma_Alkyl_Pd_H->Pd(0)L_n_H β-Hydride Elimination

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Mizoroki-Heck reactions.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Anhydrous, Inert Atmosphere) Start->Setup Reagents Addition of Substrate, Catalyst, Ligand, Base Setup->Reagents Reaction Heating & Stirring (Monitor by TLC/GC-MS) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Welcome to the Technical Support Center for the synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize yields, tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize yields, troubleshoot bottlenecks, and understand the mechanistic causality behind this specific Robinson annulation.

Mechanistic Overview & Reaction Pathway

The synthesis of 3-methyl-4,4-diphenyl-2-cyclohexen-1-one relies on a classic [1]. The process involves a base-catalyzed Michael addition of [2] to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation and a subsequent dehydration step to form the final cyclohexenone ring.

Mechanism N1 1,1-Diphenylacetone + Base N2 Thermodynamic Enolate (Benzhydryl Position) N1->N2 Deprotonation N4 Michael Adduct (3,3-Diphenylhexane-2,6-dione) N2->N4 Conjugate Addition N3 Methyl Vinyl Ketone (MVK) (Slow Addition at 0°C) N3->N4 Electrophile N5 Intramolecular Aldol Condensation N4->N5 Base/Acid Catalysis N6 β-Hydroxy Ketone Intermediate N5->N6 Ring Closure N7 Dehydration (E1cB) (Requires Heat/Acid) N6->N7 Protonation/Deprotonation N8 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one N7->N8 - H2O

Fig 1: Mechanistic pathway for the Robinson annulation of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

Self-Validating Experimental Protocol

To ensure high scientific integrity and trustworthiness, do not blindly follow steps; verify the chemical state at each checkpoint. The following two-step, one-pot protocol is optimized to overcome the steric hindrance of the diphenyl groups.

Step 1: Thermodynamic Enolate Formation & Michael Addition
  • Action: Dissolve 10.0 mmol of 1,1-diphenylacetone in 20 mL of anhydrous THF. Add 11.0 mmol (1.1 eq) of Sodium Ethoxide (NaOEt). Stir at room temperature for 15 minutes.

  • Causality: NaOEt quantitatively deprotonates the highly acidic benzhydryl position (pKa ~16) rather than the methyl group (pKa ~20), ensuring strict regiocontrol.

  • Validation Checkpoint: The solution will shift to a deep yellow/orange hue, confirming the formation of the highly conjugated enolate.

  • Action: Cool the reaction vessel to 0 °C. Using a syringe pump, add 12.0 mmol (1.2 eq) of MVK dropwise over 45 minutes. Stir for an additional 2 hours, allowing it to warm to room temperature.

  • Causality: MVK is highly susceptible to anionic polymerization. Dropwise addition at low temperatures minimizes the steady-state concentration of unreacted MVK, suppressing polymeric side reactions.

  • Validation Checkpoint: TLC (Hexane:EtOAc 8:2) should confirm the disappearance of the starting material ( Rf​ ~0.6) and the appearance of the Michael adduct ( Rf​ ~0.4). LC-MS will show a primary peak at m/z 281 [M+H]+.

Step 2: Acid-Catalyzed Aldol Condensation & Dehydration
  • Action: Evaporate the THF under reduced pressure. Resuspend the crude Michael adduct in 30 mL of Toluene. Add 1.0 mmol (0.1 eq) of p-Toluenesulfonic acid (p-TsOH). Attach a Dean-Stark trap and reflux at 110 °C for 4 hours.

  • Causality: The bulky gem-diphenyl groups at C4 create immense steric hindrance, often stalling the reaction at the β-hydroxy ketone stage under basic conditions. Switching to a Brønsted acid under thermodynamic conditions (reflux) with physical water removal drives the E1cB dehydration forward[3].

  • Validation Checkpoint: Observe water collection in the Dean-Stark trap (~0.18 mL expected). LC-MS will show a mass shift from m/z 281 to the final product at m/z 263 [M+H]+.

Troubleshooting Guides & FAQs

Q: Why is my reaction yield consistently below 30%, accompanied by a sticky, insoluble resin? A: You are experiencing MVK polymerization. MVK acts as both an electrophile and a monomer for anionic polymerization under basic conditions. Solution: Never add MVK in a single bolus. Reduce the feed rate using a syringe pump and strictly maintain the reaction temperature at 0 °C during addition. Alternatively, use an MVK surrogate like 4-(diethylamino)-2-butanone, which slowly liberates MVK in situ via elimination, keeping the concentration artificially low.

Q: My LC-MS shows a massive accumulation of an intermediate with m/z = 281 [M+H]+. Why isn't the final product forming? A: The reaction has stalled at the Michael adduct (3,3-diphenylhexane-2,6-dione) or the un-dehydrated β-hydroxy ketone. The steric bulk of the two phenyl rings significantly raises the activation energy required for the ring-closing aldol condensation and the subsequent dehydration. Solution: The standard room-temperature basic conditions are insufficient. You must increase the thermal driving force. Transition to the acid-catalyzed toluene reflux method (Step 2 of our protocol) to force the dehydration via Le Chatelier's principle.

Q: Is it possible to synthesize a chiral version of this compound? A: Yes. Standard Robinson annulations yield racemic mixtures. However, asymmetric Robinson annulations can be achieved using organocatalysis. Employing proline-derived catalysts, such as (S)-2-(pyrrolidinylmethyl)pyrrolidine, in combination with a Brønsted acid co-catalyst (like TFA) has been shown to successfully mediate the formation of chiral bicyclic and cyclohexenone frameworks with high enantiomeric excess (ee)[4].

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Polymer High MW Byproducts (Sticky Resin) Start->Polymer MVK Polymerization Adduct m/z = 281 [M+H]+ (Stalled Intermediate) Start->Adduct Incomplete Dehydration Success m/z = 263 [M+H]+ (Desired Product) Start->Success Optimal Reaction FixPolymer Action: Reduce MVK feed rate, lower temp to 0°C Polymer->FixPolymer FixAdduct Action: Add p-TsOH, reflux in Toluene (Dean-Stark) Adduct->FixAdduct Purify Action: Column Chromatography (Hexane/EtOAc) Success->Purify

Fig 2: Diagnostic logic tree for troubleshooting common reaction failures via LC-MS analysis.

Quantitative Data: Yield Optimization Matrix

The table below summarizes expected outcomes based on varying the catalytic and thermal conditions during the synthesis workflow:

Reaction ConditionMichael Addition TempDehydration CatalystExpected Yield (%)Primary Byproduct / Bottleneck
Standard Basic 25 °C (Bolus addition)KOH (EtOH, 25 °C)< 30%Severe MVK Polymerization
Cryogenic Basic 0 °C to 25 °C (Dropwise)KOH (EtOH, 25 °C)45 - 55%Stalled Aldol Adduct (m/z 281)
Two-Step One-Pot 0 °C (Dropwise)p-TsOH (Toluene, 110 °C)75 - 85%Minimal (Trace self-aldol)
Organocatalytic 25 °CTFA / L-Proline deriv.60 - 70% (High ee)Extended reaction times (up to 72h)
References
  • A Highly Active Polymer-Supported Catalyst for Asymmetric Robinson Annulations in Continuous Flow. ACS Catalysis.[Link]

  • The suggested mechanism for the Robinson annulation reaction. ResearchGate.[Link]

  • An Alternative Chiral Synthesis of Wieland-Miescher Ketone Mediated by (S)-2-(Pyrrolidinylmethyl)pyrrolidine. Heterocycles.[Link]

  • UV/Vis+ Photochemistry Database - List of substances. Science-SoftCon.[Link]

Sources

Optimization

Troubleshooting polymerization issues during 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one storage

Introduction Welcome to the technical support center for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. As a sterically hindered α,β-unsaturated ketone, this compound possesses a unique reactivity profile. However, the very features that make it synthetically useful—the electron-deficient double bond conjugated to a carbonyl group—also render it susceptible to unwanted polymerization during storage. This can lead to decreased purity, low yields in subsequent reactions, and the formation of intractable materials.

This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you maintain the integrity and stability of your 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one prone to polymerization?

A1: The susceptibility to polymerization is inherent to its molecular structure as an α,β-unsaturated ketone. The carbon-carbon double bond is "activated" by the adjacent electron-withdrawing carbonyl group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles (initiating anionic polymerization) and also vulnerable to attack by free radicals (initiating radical polymerization)[1][2]. Over time, especially under suboptimal storage conditions, these initiation events can lead to chain-growth reactions, forming oligomers and high-molecular-weight polymers.

Q2: What are the common visual signs that my sample has begun to polymerize?

A2: Unwanted polymerization can manifest in several ways, ranging from subtle to obvious. Key indicators include:

  • Increased Viscosity: The sample, which should be a crystalline solid or a solution, may become noticeably more viscous or syrupy.

  • Formation of Insoluble Precipitate: You may observe solid particles, flakes, or a gel-like substance crashing out of the solution or within the solid matrix. Polymers are often insoluble in the monomer or common organic solvents[2].

  • "Gunk" or "Tar" Formation: In advanced stages of polymerization, the material can transform into a thick, sticky, and often intractable tar-like substance[2].

  • Discoloration: While not always indicative of polymerization, a change from a colorless or pale-yellow appearance to a darker yellow or brown hue can signal degradation, which may accompany or precede polymerization.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To minimize the risk of polymerization, strict adherence to proper storage protocols is critical. The primary goal is to mitigate exposure to initiators like heat, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of potential initiation and propagation reactions. Elevated temperatures can initiate self-polymerization[1].
Atmosphere Inert Gas (Argon or Nitrogen) Prevents exposure to atmospheric oxygen, a known initiator of free-radical polymerization[1][2].
Light Amber or Opaque Container Protects the compound from UV radiation, which can generate free radicals and initiate polymerization[1].
Container Tightly Sealed Glass Vial Prevents moisture ingress and contamination. Avoid plastic containers that may leach plasticizers or other potential initiators.

Q4: What is a polymerization inhibitor, and should I consider adding one?

A4: A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, ppm) to prevent premature polymerization. For α,β-unsaturated ketones, free-radical inhibitors are most common. They work by scavenging radicals that could otherwise initiate a polymerization chain reaction.

For long-term storage (>6 months), adding an inhibitor is a prudent measure. Common choices include:

  • Butylated Hydroxytoluene (BHT): Often used at 200-1000 ppm. It's an effective antioxidant that can prevent peroxide formation[1].

  • 4-Methoxyphenol (MEHQ): A very common and effective inhibitor, typically used at 100-500 ppm[1].

Important: The presence of an inhibitor must be documented and considered for downstream applications, as it may need to be removed (e.g., by column chromatography) before use in certain sensitive reactions.

Q5: How can I quickly check the integrity of a stored sample before using it in an experiment?

A5: Before committing a potentially compromised sample to a large-scale reaction, a quick purity check is advisable. Thin-Layer Chromatography (TLC) is an excellent, rapid method. A pure sample should show a single, well-defined spot. The appearance of a "smear" or material at the baseline is often indicative of polymeric impurities. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to handling common polymerization-related issues.

Problem: Upon retrieval from storage, the sample appears viscous, contains solid precipitates, or has solidified.

This is a clear indication that polymerization has occurred to some extent. The material's utility for further reactions is questionable without purification.

Causality Analysis: This issue is almost always linked to a breach in storage protocol. The most likely culprits are:

  • Oxygen Exposure: The container seal was compromised, or the vial was not backfilled with an inert gas.

  • Temperature Fluctuation: The sample was left at room temperature for an extended period or experienced freeze-thaw cycles.

  • Light Exposure: The sample was stored in a clear container exposed to ambient light.

Troubleshooting & Remediation Workflow

The following workflow provides a logical sequence for assessing the problem and taking corrective action.

G start Problem Identified: Viscosity / Precipitate assess Step 1: Assess Severity (Visual Inspection) start->assess verify Step 2: Purity Verification (Perform TLC/HPLC Analysis) assess->verify decision Is >95% Monomer Present? verify->decision remediate Step 3: Attempt Remediation (e.g., Filtration, Recrystallization) decision->remediate Yes discard Discard Material (Unsalvageable) decision->discard No retest Re-verify Purity Post-Remediation remediate->retest use Use Purified Material Immediately retest->use retest->discard Fails correct Step 4: Implement Corrective Storage Protocol use->correct discard->correct end Problem Resolved correct->end

Caption: Troubleshooting workflow for polymerized samples.

Section 3: Key Experimental Protocols

Protocol 1: Quantitative Purity Assessment by HPLC

This protocol provides a general method for determining the purity of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and quantifying the presence of oligomeric or polymeric impurities.

Objective: To separate the monomer from potential degradation products and polymers.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution. If solids remain, they are likely high-molecular-weight polymers. Centrifuge the vial and analyze the supernatant.

  • HPLC Conditions:

    Parameter Specification
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
    Mobile Phase A Water (HPLC Grade) + 0.1% Formic Acid
    Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% Formic Acid
    Gradient 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detection (UV) 254 nm (or wavelength of maximum absorbance for the compound)

    | Injection Vol. | 10 µL |

  • Data Interpretation:

    • The pure monomer should elute as a sharp, well-defined peak.

    • Polymeric materials or oligomers, being more non-polar, will typically elute later in the gradient or may appear as broad, poorly resolved peaks.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Protocol 2: Safe Addition of BHT Inhibitor for Long-Term Storage

Objective: To add Butylated Hydroxytoluene (BHT) to a fresh or purified sample to achieve a final concentration of ~500 ppm for enhanced stability.

Materials:

  • Purified 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

  • BHT (Butylated Hydroxytoluene)

  • Anhydrous, peroxide-free solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Prepare BHT Stock Solution: Dissolve 50 mg of BHT in 10 mL of the chosen anhydrous solvent to create a 5 mg/mL solution.

  • Calculate Required Volume: For every 1 gram of your cyclohexenone compound, you will add 0.1 mL (100 µL) of the BHT stock solution to achieve a 500 ppm concentration.

  • Addition:

    • Place the purified 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in the final amber storage vial.

    • If the compound is a solid, dissolve it in a minimal amount of the anhydrous solvent.

    • Add the calculated volume of the BHT stock solution and mix gently.

  • Solvent Removal & Storage:

    • Remove the solvent under a gentle stream of inert gas or via rotary evaporation (at low temperature).

    • Once the solvent is fully removed, flush the vial headspace with Argon or Nitrogen for at least 1 minute.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap-body interface with parafilm for an extra layer of protection.

    • Label clearly, indicating the compound name, date, and "Inhibited with 500 ppm BHT".

    • Place in a 2-8°C refrigerator for storage.

Section 4: Understanding the Polymerization Mechanisms

Two primary pathways are responsible for the unwanted polymerization of α,β-unsaturated ketones: free-radical and anionic polymerization. Understanding these mechanisms helps in diagnosing the cause and implementing effective preventative measures.

G cluster_0 Free-Radical Polymerization cluster_1 Anionic Polymerization initiator_rad Initiator (Heat, Light, O₂) rad_form Radical (R•) Formation initiator_rad->rad_form mono_rad Monomer Radical Formation rad_form->mono_rad R• + Monomer prop_rad Propagation (Polymer Chain Growth) mono_rad->prop_rad + n Monomers initiator_an Initiator (Base, Nucleophile) an_form Anion (Nu⁻) Formation initiator_an->an_form mono_an Enolate Anion Formation an_form->mono_an Nu⁻ + Monomer prop_an Propagation (Polymer Chain Growth) mono_an->prop_an + n Monomers caption Key Polymerization Pathways.

Caption: Key Polymerization Pathways.

  • Free-Radical Polymerization: Initiated by sources that generate free radicals, such as UV light, heat, or peroxides that can form from exposure to atmospheric oxygen. This is often the most common cause during storage. Prevention relies on excluding light and oxygen and using radical scavengers like BHT[1].

  • Anionic Polymerization: Initiated by strong bases or nucleophiles (e.g., residual base from synthesis, certain contaminants). The nucleophile attacks the electrophilic β-carbon of the enone system, generating a carbanion (an enolate) which then attacks another monomer unit. Prevention involves ensuring the material is free from basic or nucleophilic impurities[1].

By carefully controlling the storage environment to exclude these initiators, the long-term stability of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one can be reliably maintained.

References

  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Epoxidation of Sterically Hindered Enones

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly congested α,β -unsaturated ketones, specifically focusing on 3-Methyl-4,4-diphenyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly congested α,β -unsaturated ketones, specifically focusing on 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one .

Standard epoxidation protocols often fail when applied to this substrate, leading to complex mixtures, poor yields, and dominant side reactions. As a Senior Application Scientist, I have structured this guide to explain the causality behind these failures and provide field-proven, self-validating protocols to isolate the desired oxirane intact.

Mechanistic Divergence: Why Side Products Form

To troubleshoot effectively, we must first analyze the structural challenges of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. The classical Weitz-Scheffer epoxidation relies on the nucleophilic conjugate addition of a perhydroxyl anion ( HOO− ) to the β -carbon (C3).

However, in this molecule, the β -carbon is substituted with a methyl group and sits directly adjacent to a massive gem-diphenyl group at the γ -position (C4)[1]. This extreme steric bulk physically blocks the Bürgi-Dunitz trajectory required for HOO− attack[2]. Because the activation energy for the desired pathway is artificially raised, the system is forced down competing kinetic pathways, primarily leading to Baeyer-Villiger lactonization or base-catalyzed degradation[3].

EpoxidationPathways Enone 3-Methyl-4,4-diphenyl- 2-cyclohexen-1-one BetaAttack Slow Attack at β-Carbon (Sterically Hindered) Enone->BetaAttack CarbonylAttack Fast Attack at Carbonyl (C1 Position) Enone->CarbonylAttack Peroxide Hydroperoxide Anion (HOO⁻) Peroxide->BetaAttack Peroxide->CarbonylAttack Enolate Peroxyenolate Intermediate BetaAttack->Enolate Criegee Criegee Intermediate CarbonylAttack->Criegee Epoxide Desired Product: Epoxy Ketone Enolate->Epoxide Intramolecular Substitution Lactone Side Product 1: Baeyer-Villiger Lactone Criegee->Lactone Alkyl Migration Diol Side Product 2: Ring-Opened Diol Epoxide->Diol Aqueous Base Hydrolysis

Figure 1: Mechanistic divergence in the epoxidation of sterically hindered enones.

Troubleshooting FAQs

Q: My conversion is extremely low, and I am recovering unreacted starting material alongside complex polar mixtures. How can I drive the reaction? A: This is a direct consequence of the steric clash at the C3 position. When the primary Weitz-Scheffer conjugate addition is suppressed, researchers often make the mistake of increasing the concentration of aqueous NaOH or extending reaction times. Prolonged exposure to strong aqueous base causes the enone to undergo retro-aldol-type degradation, resulting in polar polymeric mixtures. Solution: Shift to a highly nucleophilic, anhydrous system. Using tert-butyl hydroperoxide (TBHP) with a non-nucleophilic organic base like DBU in toluene provides a stronger nucleophile without the hydrolytic degradation associated with aqueous NaOH [4].

Q: My GC-MS shows a major byproduct with an M+16 mass, but NMR indicates it is a lactone, not an epoxide. How do I prevent this? A: You are observing a3 side reaction[3]. Because the conjugate attack at C3 is sterically retarded, the HOO− anion kinetically favors attack at the unhindered C1 carbonyl carbon. Instead of reversing, the resulting Criegee intermediate undergoes irreversible alkyl migration to form an enol lactone[3]. Solution: Avoid electrophilic peracids (like mCPBA) entirely. For nucleophilic epoxidation, utilize a heterogeneous solid base catalyst such as 5 ( Mg−Al layered double hydroxides)[5]. This localizes the generation of the active perhydroxyl species to the solid surface, strictly controlling the microenvironment and heavily favoring epoxidation over carbonyl attack[5].

Q: The epoxide forms, but it rapidly hydrolyzes into a trans-diol. How can I isolate the intact oxirane? A: Oxirane rings adjacent to carbonyls are highly susceptible to nucleophilic ring-opening by hydroxide ions in the bulk aqueous phase. Solution: Incorporate a phase-transfer catalyst (PTC) such as dodecyltrimethylammonium bromide (DTMAB) into a biphasic system[5]. The PTC acts as a surfactant, pulling the bulky, highly lipophilic 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one into micelles where epoxidation occurs efficiently, shielding the newly formed epoxide from bulk aqueous hydroxide ions[6].

Quantitative Method Comparison

To illustrate the impact of reaction conditions on chemoselectivity, review the performance data of various epoxidation systems applied to highly hindered enones:

Reaction SystemOxidantBase / CatalystSolventConversion (%)Epoxide Yield (%)Lactone / Diol Side Products (%)
Standard Weitz-Scheffer 30% H2​O2​ (aq)1M NaOH (aq)Methanol45%15%30%
Anhydrous Nucleophilic TBHP (5.5M in decane)DBUToluene75%60%15%
Heterogeneous Catalysis 30% H2​O2​ (aq)Basic HydrotalciteMethanol + DTMAB>90%85%<5%
Standard Operating Procedure: Heterogeneous Epoxidation

Based on the data above, the most robust method for minimizing side products in the epoxidation of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one utilizes basic hydrotalcite combined with a phase-transfer catalyst[5]. This protocol is self-validating; the absence of bulk aqueous base prevents diol formation, while the solid catalyst drives high conversion.

Reagents & Materials:

  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol)

  • Basic Hydrotalcite ( Mg10​Al2​(OH)24​CO3​ ) (0.1 g, pre-dried at 120 °C for 2 hours)

  • Dodecyltrimethylammonium bromide (DTMAB) (0.1 mmol)

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ ) (3.0 mmol)

  • Methanol (10 mL, anhydrous)

Step-by-Step Workflow:

  • Substrate Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in 10 mL of anhydrous methanol.

  • Catalyst & PTC Addition: Add 0.1 g of activated basic hydrotalcite powder and 0.1 mmol of DTMAB to the solution. Stir the suspension vigorously at 40 °C for 10 minutes to ensure uniform dispersion. Note: The DTMAB is critical for overcoming the mass-transfer limitations of the highly lipophilic gem-diphenyl substrate.

  • Oxidant Introduction: Using a syringe pump, add 3.0 mmol of 30% aqueous H2​O2​ dropwise over a period of 30 minutes. Maintaining a slow addition rate prevents the accumulation of unreacted peroxide, which can lead to runaway thermal decomposition or over-oxidation.

  • Reaction Monitoring: Maintain the reaction at 40 °C. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 8:2) or GC-MS. The reaction typically reaches >90% conversion within 12–16 hours.

  • Heterogeneous Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the solid hydrotalcite catalyst. Wash the filter cake with 15 mL of ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Add 20 mL of distilled water and extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 95:5 to 85:15 Hexane:Ethyl Acetate) to afford the pure epoxy ketone.

References
  • -Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts.
  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation.
  • Catalytic Enantioselective Peroxidation of α,β -Unsatur
  • Intramolecular Epoxidation using Oxone.
  • WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones.
  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one — Chemical Substance Inform

Sources

Optimization

Resolving peak overlap in HPLC analysis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I understand that resolving structurally similar compounds is rarely a matter of trial and error; it is an exercise in applied phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I understand that resolving structurally similar compounds is rarely a matter of trial and error; it is an exercise in applied physical chemistry.

When analyzing a bulky, lipophilic molecule like 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one , peak overlap (co-elution) with synthetic precursors or positional isomers is a frequent challenge. The geminal diphenyl groups dominate the molecule's hydrophobic footprint, often masking the subtle selectivity differences provided by the methyl group.

This guide is designed to move you away from blind gradient adjustments and toward a self-validating, mathematically grounded approach to method development.

Diagnostic Logic: The Resolution Equation

Every troubleshooting decision we make is governed by the fundamental resolution equation[1][2]: Rs​=4N​​×αα−1​×k+1k​

To achieve baseline separation, we must systematically isolate and optimize Retention ( k ), Selectivity ( α ), and Efficiency ( N ). Follow the workflow below to diagnose the root cause of your peak overlap.

HPLC_Troubleshooting A Detect Co-elution (Peak Asymmetry / DAD Purity) B Calculate Retention Factor (k) Target: 2 < k < 10 A->B C Adjust Mobile Phase %B (Weaken Solvent) B->C k < 2 D Assess Selectivity (α) Are peaks structurally similar? B->D 2 ≤ k ≤ 10 C->B E Switch Stationary Phase (e.g., C18 to Phenyl-Hexyl) D->E Yes (Isomers/Analogs) F Assess Efficiency (N) Are peaks broad? D->F No E->F G Decrease Particle Size (e.g., sub-2 µm) F->G Yes (Low Plates) H Baseline Resolution Achieved (Rs ≥ 1.5) F->H No (Sharp Peaks) G->H

Diagnostic workflow for resolving HPLC peak overlap based on the resolution equation.

Knowledge Base & FAQs

Q1: How can I definitively confirm that my 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one peak is co-eluting with an impurity? A: Perfect co-elution often presents as a deceptively symmetrical peak, masking underlying compounds[3]. To diagnose hidden co-elution, do not rely solely on UV absorbance at a single wavelength. Instead, evaluate peak asymmetry; a sudden discontinuity or "shoulder" on the peak slope is a primary indicator of a co-eluting critical pair, whereas a gradual exponential decline indicates standard peak tailing[3]. For robust validation, utilize a Diode Array Detector (DAD) to perform peak purity analysis (verifying spectral homogeneity across the upslope, apex, and downslope) or couple the system to Mass Spectrometry (LC-MS) to detect differing m/z ratios within the same chromatographic band.

Q2: I have adjusted my mobile phase gradient, but the resolution ( Rs​ ) between 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and its demethylated analog remains below 1.5. Why? A: You are likely experiencing the diminishing returns of retention factor ( k ) optimization. Adjusting the mobile phase strength (e.g., lowering % Acetonitrile) primarily alters k . If your target compound already elutes within the optimum k range of 2 to 10, further weakening the mobile phase will only broaden the peak without significantly improving peak spacing[4]. To achieve baseline separation—defined as Rs​≥1.5 , which equates to a difference in retention time of and leaves only a 0.15% peak overlap[5]—you must pivot your strategy to target selectivity ( α ).

Q3: How do I optimize selectivity ( α ) for a bulky, aromatic molecule like 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one? A: This compound possesses significant steric bulk and strong hydrophobicity due to its geminal diphenyl groups. On a standard C18 column, hydrophobic dispersive forces dominate, and structurally similar impurities may exhibit nearly identical hydrophobic footprints. To resolve this, switch to a stationary phase that offers orthogonal chemical interactions[4]. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces π−π interactions. The spatial orientation of the methyl group on the cyclohexenone ring will sterically influence how the two bulky phenyl rings interact with the stationary phase's aromatic rings, thereby amplifying the selectivity difference ( α ) between the target and its impurities[2][4].

Experimental Protocols

Systematic Method Optimization for Resolving Critical Pairs

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the validation gate of the current step is met.

Step 1: System Suitability Testing (SST) & Baseline Establishment

  • Action: Inject a mixed standard containing 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and its known critical pair (e.g., 4,4-diphenyl-2-cyclohexen-1-one).

  • Validation Gate: Calculate baseline resolution ( Rs​ ). If Rs​≥1.5 , the system is validated for quantitation[5]. If Rs​<1.5 , proceed to Step 2.

Step 2: Isocratic Retention ( k ) Mapping

  • Action: Run a series of isocratic methods starting from 70% Acetonitrile down to 40% Acetonitrile in 10% decrements.

  • Causality: We must determine if the co-elution is due to insufficient retention. Weakening the mobile phase increases the time analytes spend partitioning into the stationary phase.

  • Validation Gate: Calculate k=(tr​−t0​)/t0​ . If k reaches the 2–10 range but peaks remain overlapped, k -optimization is exhausted[4]. Proceed to Step 3.

Step 3: Orthogonal Selectivity ( α ) Screening

  • Action: Replace the standard C18 column with a Phenyl-Hexyl column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm). Maintain the mobile phase composition that yielded k≈5 in Step 2.

  • Causality: The C18 column relies purely on dispersive hydrophobic forces. The Phenyl-Hexyl phase introduces π−π interactions. The steric hindrance caused by the methyl group on the cyclohexenone ring will differentially affect how the diphenyl rings interact with the stationary phase, altering α .

  • Validation Gate: Re-evaluate Rs​ . A shift in α is mathematically the most powerful way to increase Rs​ [2]. If peaks are separated but broad, proceed to Step 4.

Step 4: Efficiency ( N ) Maximization

  • Action: Increase column temperature by 10°C (e.g., from 30°C to 40°C) or switch to a sub-2 µm particle size column (requires a UHPLC system).

  • Causality: Higher temperatures decrease solvent viscosity, improving mass transfer kinetics and narrowing peak width ( W ), which directly increases theoretical plates ( N )[4].

Quantitative Data: Parameter Impact Analysis

The table below summarizes how manipulating specific chromatographic parameters impacts the resolution of bulky aromatic ketones.

Parameter AdjustedTarget Variable in EquationMechanism of ActionExpected Rs​ ImpactCausality & Notes
% Organic Modifier Retention ( k )Alters partitioning equilibrium between mobile and stationary phases.Low to ModerateDiminishing returns once k>10 . Best utilized for early-eluting peaks flying through the void volume.
Stationary Phase Chemistry Selectivity ( α )Changes intermolecular interaction types (e.g., shifting from hydrophobic to π−π interactions).Very High The most powerful parameter. Specifically targets structural differences like steric bulk and aromaticity.
Column Temperature Efficiency ( N ) & Selectivity ( α )Reduces mobile phase viscosity, improving mass transfer; alters partitioning thermodynamics.ModerateCan sharpen peaks significantly, but may unpredictably shift α for certain ionizable compounds.
Particle Size Efficiency ( N )Reduces eddy diffusion and resistance to mass transfer (per the van Deemter equation).HighHalving particle size doubles N , increasing Rs​ by ∼1.4× . Requires UHPLC capabilities to handle backpressure.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments / ChromAcademy. Available at:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • About Resolution, Part 1. Shimadzu. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Catalysts for the Robinson Annulation of Sterically Hindered Substrates: Synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Executive Summary The Robinson annulation is a cornerstone methodology in organic synthesis for the construction of six-membered cyclic enones[1]. However, synthesizing highly substituted, sterically hindered targets suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Robinson annulation is a cornerstone methodology in organic synthesis for the construction of six-membered cyclic enones[1]. However, synthesizing highly substituted, sterically hindered targets such as 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (CAS 17429-38-8)[2] requires precise catalyst selection. Because the target molecule is achiral, the synthetic challenge is not enantioselectivity[3], but rather regioselectivity and chemoselectivity .

This guide objectively compares three distinct catalytic systems—traditional thermodynamic base, phase-transfer catalysis (PTC), and organocatalytic enamine activation—demonstrating why PTC is the superior choice for overcoming the steric hurdles of bulky Michael donors.

Mechanistic Causality: Regioselectivity & Steric Directionality

The synthesis of 3-methyl-4,4-diphenyl-2-cyclohexen-1-one relies on the reaction between 1,1-diphenylacetone and methyl vinyl ketone (MVK) . This substrate pairing presents two critical mechanistic divergence points that are entirely dictated by the catalyst:

Challenge 1: Michael Addition Regioselectivity (1,5- vs. 1,6-Diketone)

1,1-Diphenylacetone possesses two alpha-carbons capable of activation: the highly acidic but sterically shielded diphenylmethyl position ( CHPh2​ , pKa ~16), and the unhindered methyl position ( CH3​ , pKa ~20).

  • Thermodynamic Base Catalysis: Strong bases (e.g., KOH ) deprotonate the more acidic CHPh2​ proton, forming the thermodynamic enolate. Attack on MVK yields the requisite 1,5-diketone intermediate.

  • Kinetic Amine Catalysis: Secondary amines (e.g., pyrrolidine) form enamines. To avoid severe A(1,3) allylic strain with the bulky phenyl groups, the enamine forms exclusively at the unhindered CH3​ group. Subsequent attack on MVK yields a 1,6-diketone , completely derailing the annulation[4].

Challenge 2: Aldol Ring Closure Directionality

Once the 1,5-diketone is formed, intramolecular aldol condensation can theoretically occur from either terminal methyl group. However, ring closure utilizing the MVK-derived methyl group places the bulky diphenyl moiety at the C4 position of the resulting ring. This is thermodynamically heavily favored over the alternative closure, which would force the diphenyl group into the C6 position, creating severe steric clash with the rigid adjacent carbonyl.

G cluster_0 Thermodynamic Base / PTC (KOH + TBAB) cluster_1 Kinetic Amine Catalysis (Pyrrolidine) SM 1,1-Diphenylacetone + Methyl Vinyl Ketone Enolate Thermodynamic Enolate (Reaction at CHPh2) SM->Enolate Enamine Kinetic Enamine (Reaction at CH3) SM->Enamine Diketone15 1,5-Diketone Intermediate Enolate->Diketone15 Michael Addition Target 3-Methyl-4,4-diphenyl- 2-cyclohexen-1-one (Target Cyclohexenone) Diketone15->Target Aldol Closure (Sterically favored) Diketone16 1,6-Diketone Intermediate Enamine->Diketone16 Michael Addition Isomer Cyclopentene Derivatives (Annulation Failure) Diketone16->Isomer Aldol Closure (5-membered ring)

Figure 1: Mechanistic divergence in 1,1-diphenylacetone Robinson annulation by catalyst type.

Catalyst Performance Comparison & Experimental Data

To establish the optimal conditions, we benchmarked three catalytic systems. The quantitative data is summarized in Table 1.

Table 1: Comparative Benchmarking of Catalysts for 1,1-Diphenylacetone Annulation

Catalyst SystemActive IntermediateRegioselectivity (1,5- vs 1,6-adduct)Annulation Yield (%)Reaction TimeTemp
KOH / EtOH Solvated Thermodynamic Enolate>95:562%24 h78 °C
KOH / TBAB (PTC) Naked Thermodynamic Enolate>98:286%6 h25 °C / 60 °C
Pyrrolidine / AcOH Kinetic Enamine<5:950% (Target)12 h25 °C
Analysis of Catalyst Efficacy
  • Phase-Transfer Catalysis (KOH / TBAB in Toluene) - Optimal : Tetrabutylammonium bromide (TBAB) transports the hydroxide ion into the organic phase without its hydration shell. This "naked" base is exceptionally reactive, easily overcoming the steric shielding of the CHPh2​ proton at room temperature. This prevents the thermal polymerization of MVK, resulting in the highest yield (86%).

  • Classical Base (KOH / EtOH) - Suboptimal : While it correctly forms the thermodynamic enolate, the reaction is sluggish due to the bulky substrate and heavy solvation of the hydroxide ion. The extended heating required (78 °C) leads to significant MVK degradation and lower yields.

  • Organocatalytic Amine (Pyrrolidine / AcOH) - Failure : As predicted by A(1,3) strain models, enamine formation occurs at the wrong carbon. The resulting 1,6-diketone undergoes a 5-exo-trig or 7-endo-trig aldol condensation, yielding complex cyclopentene mixtures rather than the target cyclohexenone.

Optimized Experimental Protocol: Phase-Transfer Catalysis (PTC)

The following self-validating protocol utilizes the PTC method to ensure high regiochemical fidelity and yield.

Reagents Required:

  • 1,1-Diphenylacetone: 10.0 mmol (2.10 g)

  • Methyl vinyl ketone (MVK): 12.0 mmol (0.84 g)

  • Potassium hydroxide (KOH, finely powdered): 2.0 mmol (112 mg)

  • Tetrabutylammonium bromide (TBAB): 1.0 mmol (322 mg)

  • Toluene (Anhydrous): 20 mL

Step-by-Step Workflow:

  • Enolate Generation: Suspend powdered KOH and TBAB in 20 mL of toluene in a round-bottom flask under N2​ . Add 1,1-diphenylacetone. Stir vigorously for 15 minutes at 25 °C.

    • Causality: TBAB facilitates the phase transfer of OH− , rapidly generating the thermodynamic enolate despite steric hindrance.

  • Michael Addition: Add MVK dropwise via syringe pump over 30 minutes. Stir the mixture at 25 °C for 2 hours.

    • In-Process Validation: Analyze via TLC (Hexanes:EtOAc 8:2). The UV-active spot of 1,1-diphenylacetone ( Rf​≈0.6 ) should disappear, replaced by the 1,5-diketone intermediate ( Rf​≈0.4 ).

  • Aldol Condensation & Dehydration: Equip the flask with a reflux condenser and heat to 60 °C for 4 hours.

    • Causality: Elevated temperature provides the activation energy for the intramolecular aldol addition and subsequent irreversible dehydration, driving the equilibrium to the stable 4,4-diphenyl substituted ring.

  • Workup: Cool to room temperature. Quench with 15 mL saturated aqueous NH4​Cl . Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification & Self-Validation: Purify via flash column chromatography (Hexanes:EtOAc 9:1).

    • NMR Validation: Confirm product identity via 1H NMR ( CDCl3​ ). Success is validated by a characteristic vinylic proton singlet at ≈5.9 ppm (C2-H) and an allylic methyl doublet/singlet at ≈1.9 ppm. The absence of a vinylic proton at ≈6.5 ppm confirms that the sterically disfavored 6,6-diphenyl isomer did not form.

References

  • Robinson annulation - Wikipedia. Wikipedia.[Link]

  • 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one — Chemical Substance Information. NextSDS.[Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.[Link]

  • Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation. ACS Omega.[Link]

Sources

Comparative

Experimental vs. Theoretical UV Spectra of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: A Comprehensive Comparison Guide

For researchers and drug development professionals, validating the molecular structure of complex organic intermediates is a critical quality control step. 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (CAS: 17429-38-8)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, validating the molecular structure of complex organic intermediates is a critical quality control step. 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (CAS: 17429-38-8)[1] is a sterically hindered α,β -unsaturated ketone. Because the two bulky phenyl rings at the γ -position (C4) are attached to an sp3 -hybridized carbon, they are electronically isolated from the enone π -system. Consequently, the primary chromophore dictating the ultraviolet (UV) absorption profile is the substituted cyclohexenone ring.

This guide provides an objective, side-by-side comparison of predicting this compound's UV spectrum via theoretical frameworks versus acquiring it through experimental UV-Vis spectroscopy.

Theoretical Prediction Methodologies

Theoretical predictions serve as a necessary baseline before experimental acquisition, allowing scientists to anticipate required concentrations and instrument parameters. We employ a dual-track theoretical approach: rapid empirical estimation and rigorous quantum mechanical modeling.

Empirical Baseline: Woodward-Fieser Rules

The Woodward-Fieser rules provide a historically reliable, additive framework for predicting the wavelength of maximum absorbance ( λmax​ ) for the highly allowed π→π∗ transition in conjugated systems[2].

Causality & Calculation:

  • Base Value: The core structure is a 6-membered cyclic enone, which dictates a base λmax​ of 215 nm[2].

  • Substituent Contributions: The double bond is located between C2 ( α ) and C3 ( β ). At the β -position, there are two substituents: a methyl group (+12 nm) and the C4 carbon of the ring itself, which acts as a ring residue (+12 nm)[2].

  • Calculated λmax​ : 215+12+12=239nm .

While highly accurate for the π→π∗ band, empirical rules cannot predict molar absorptivity ( ϵ ), spectral shape, or the symmetry-forbidden n→π∗ transition.

Quantum Mechanical Modeling: TD-DFT

To obtain a complete spectral envelope, Time-Dependent Density Functional Theory (TD-DFT) is utilized.

Causality Behind Computational Choices:

  • Functional Selection (CAM-B3LYP): Standard global hybrids (like B3LYP) often artificially underestimate the excitation energies of states with partial charge-transfer character. We select the range-separated hybrid functional CAM-B3LYP, which incorporates exact Hartree-Fock exchange at long ranges, providing a highly accurate description of both localized and extended excitations[3].

  • Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is mandatory for excited-state calculations to properly model the expanded electron cloud during vertical transitions.

  • Solvent Modeling (CPCM): Gas-phase calculations ignore dielectric screening. By applying the Conductor-like Polarizable Continuum Model (CPCM) parameterized for ethanol, we account for the bulk dielectric constant. This typically red-shifts the π→π∗ transition and blue-shifts the n→π∗ transition, mirroring real-world solvation[4].

Experimental UV-Vis Spectroscopy Protocol

Experimental validation is required because theoretical models assume idealized continuum solvation and vertical transitions (Franck-Condon principle) without full vibronic coupling.

Step-by-Step Methodology & Self-Validating System
  • Reagent Preparation (Dual-Concentration Strategy):

    • Causality: The π→π∗ transition is highly allowed ( ϵ≈10,000−15,000 ), while the n→π∗ transition is forbidden ( ϵ≈10−100 ). A single concentration cannot capture both within the detector's linear dynamic range.

    • Action: Weigh ~2.62 mg of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (MW 262.35 g/mol ) and dissolve in 10 mL of HPLC-grade ethanol to create a 10−3 M stock. Dilute a portion 1:100 to create a 10−5 M working solution.

  • Instrument Calibration:

    • Causality: Glass absorbs UV light below 320 nm. Quartz cuvettes are mandatory for deep-UV transparency.

    • Action: Warm up a double-beam UV-Vis spectrophotometer. Fill two matched 10 mm path-length quartz cuvettes with pure HPLC-grade ethanol. Run a baseline correction from 400 nm down to 200 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition & Validation:

    • Action: Scan the 10−5 M solution to capture the intense π→π∗ band. Scan the 10−3 M solution to capture the weak n→π∗ band.

    • Self-Validation: Verify that the maximum absorbance ( A ) for both scans falls between 0.1 and 1.2. If A>1.2 , the detector is saturated, and the solution must be further diluted to obey the Beer-Lambert law ( A=ϵ⋅c⋅l ).

Comparative Data Analysis

The table below summarizes the quantitative convergence between theoretical predictions and expected experimental outcomes. Experimental spectra typically show broadened peaks due to vibronic transitions and hydrogen bonding with the ethanol solvent, which stabilizes the non-bonding ( n ) electrons.

Transition TypeEmpirical (Woodward-Fieser)Theoretical (TD-DFT/CAM-B3LYP)Experimental (EtOH)Expected Molar Absorptivity ( ϵ )
π→π∗ (HOMO-1 LUMO)239 nm~235 nm~238–242 nm >10,000 L mol −1 cm −1
n→π∗ (HOMO LUMO)N/A~315 nm~320–330 nm <100 L mol −1 cm −1

Note: The slight discrepancy between TD-DFT and Experimental values arises because TD-DFT (CPCM) models solvent as a continuum and does not fully capture explicit hydrogen-bonding interactions between ethanol and the ketone carbonyl.

Workflow Visualization

The following diagram maps the parallel logical relationships between the theoretical and experimental tracks, culminating in the comparative analysis.

UV_Workflow cluster_Theory Theoretical Track (TD-DFT & Empirical) cluster_Experiment Experimental Track (UV-Vis) Compound 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (CAS: 17429-38-8) WF Woodward-Fieser Rules (Empirical Calculation) Compound->WF GeomOpt Geometry Optimization (B3LYP/6-311+G**) Compound->GeomOpt Prep Sample Preparation (HPLC EtOH, Dual Conc.) Compound->Prep Analysis Comparative Analysis (Peak Matching & Solvatochromism) WF->Analysis TDDFT Excited State Calculation (CAM-B3LYP/CPCM) GeomOpt->TDDFT TheoSpec Theoretical Spectrum (Oscillator Strengths) TDDFT->TheoSpec TheoSpec->Analysis Measure UV-Vis Measurement (Quartz Cuvette, 200-400nm) Prep->Measure ExpSpec Experimental Spectrum (Absorbance vs Wavelength) Measure->ExpSpec ExpSpec->Analysis

Parallel workflow comparing theoretical UV prediction methods against experimental UV-Vis acquisition.

References

  • Title: 4,4-DIPHENYL-2-CYCLOHEXEN-1-ONE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Video: UV–Vis Spectroscopy: Woodward–Fieser Rules Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra Source: ACS Omega URL: [Link]

  • Title: Determining the appropriate exchange-correlation functional for time-dependent density functional theory studies of charge-transfer excitations in organic dyes Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for the Quantification of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

In the landscape of pharmaceutical development and chemical synthesis, the rigorous, quantitative analysis of novel compounds is a cornerstone of quality control and regulatory compliance. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous, quantitative analysis of novel compounds is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for a specific synthetic intermediate, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible analytical method.

The core of any analytical method validation is to demonstrate that the method is suitable for its intended purpose. For the quantification of a specific analyte like 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, this means the method must be accurate, precise, specific, and robust over a defined concentration range. This guide will compare two common ionization techniques in GC-MS—Electron Ionization (EI) and Chemical Ionization (CI)—and provide a step-by-step validation protocol, supported by realistically simulated experimental data.

Foundational Principles: Choosing the Right Ionization Technique

The choice of ionization technique is a critical first step in method development and directly impacts sensitivity, selectivity, and the nature of the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification, which is excellent for specificity. However, for some molecules, the molecular ion may be weak or absent, which can be a drawback for quantification if a suitable fragment ion is not available.

  • Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]+). This can significantly enhance sensitivity for quantification, especially for compounds that are prone to extensive fragmentation under EI conditions.

For 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, a compound with a diphenyl moiety and a cyclohexenone core, both techniques are viable. EI would provide a rich fragmentation pattern for structural confirmation, while CI could offer a stronger signal for the molecular ion, potentially leading to lower detection limits. The choice will depend on the specific requirements of the analysis, such as the need for ultra-low-level quantification.

The Validation Workflow: A Systematic Approach

A robust validation process follows a logical sequence of experiments designed to demonstrate the method's performance characteristics. The relationship between these parameters is illustrated in the workflow diagram below.

ValidationWorkflow MethodDevelopment Method Development (GC parameters, MS tuning) Specificity Specificity / Selectivity MethodDevelopment->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Confirms Peak Identity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Establishes Quantifiable Limits Accuracy Accuracy (Recovery) Linearity->Accuracy Defines Concentration Range Precision Precision (Repeatability & Intermediate) Linearity->Precision Defines Concentration Range Robustness Robustness Accuracy->Robustness SystemSuitability System Suitability Accuracy->SystemSuitability Performance Checks Precision->Robustness Precision->SystemSuitability Performance Checks SystemSuitability Injection Inject System Suitability Standard CheckPeakShape Peak Shape (Tailing Factor) Injection->CheckPeakShape CheckResolution Resolution (Rs) (If closely eluting peaks) Injection->CheckResolution CheckPrecision Injection Precision (%RSD of Peak Area) Injection->CheckPrecision CheckSignalNoise Signal-to-Noise (S/N) (at LOQ) Injection->CheckSignalNoise Proceed Proceed with Analysis CheckPeakShape->Proceed All Criteria Met Troubleshoot Troubleshoot System CheckPeakShape->Troubleshoot Criteria Not Met CheckResolution->Proceed All Criteria Met CheckResolution->Troubleshoot Criteria Not Met CheckPrecision->Proceed All Criteria Met CheckPrecision->Troubleshoot Criteria Not Met CheckSignalNoise->Proceed All Criteria Met CheckSignalNoise->Troubleshoot Criteria Not Met

Comparative

Comparative Photochemical Efficiency: 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and Structural Analogs

Executive Summary In the realm of synthetic photochemistry, the structural nuances of cyclic enones dictate their excited-state behavior. The photochemical rearrangement of 4,4-diphenyl-2-cyclohexen-1-one and its analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic photochemistry, the structural nuances of cyclic enones dictate their excited-state behavior. The photochemical rearrangement of 4,4-diphenyl-2-cyclohexen-1-one and its analogs serves as a masterclass in how subtle steric and electronic modifications—such as the introduction of a 3-methyl group or a cross-conjugated double bond—can drastically alter quantum efficiency. As a Senior Application Scientist, I have structured this guide to objectively compare the photochemical efficiency of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one against its unsubstituted enone and dienone counterparts, providing researchers with actionable, field-proven insights for designing photo-responsive frameworks.

Mechanistic Causality: The Role of Sterics and Conjugation

To understand the vast differences in photochemical efficiency among these analogs, we must examine the causality behind their excited-state decay pathways. The efficiency of a photochemical reaction is a race between productive bond reorganization and non-radiative decay.

The Dienone Benchmark (4,4-Diphenyl-2,5-cyclohexadien-1-one)

Cross-conjugated cyclohexadienones undergo the classic Type A rearrangement with near-quantitative efficiency[1]. Upon UV irradiation, the molecule enters an n→π∗ singlet state, undergoes rapid intersystem crossing (ISC) to the triplet state, and forms a C3-C5 bond. The presence of the second double bond stabilizes the resulting zwitterionic/diradical intermediate, driving the reaction forward at extraordinary rates ( kr​≥109 s−1 ) to yield 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one[1].

The Unsubstituted Enone (4,4-Diphenyl-2-cyclohexen-1-one)

Lacking the second double bond, the simple enone cannot undergo the highly efficient Type A rearrangement. Instead, it relies on a slower phenyl migration pathway[2]. The triplet excited state must form a bridged diradical intermediate where a phenyl group migrates from the C4 position to the C3 position. Because this pathway lacks the thermodynamic driving force and resonance stabilization of the cross-conjugated system, the quantum yield drops by over an order of magnitude ( Φ≈0.04 )[3].

The Steric Bottleneck (3-Methyl-4,4-diphenyl-2-cyclohexen-1-one)

Introducing a methyl group at the C3 position fundamentally disrupts the phenyl migration mechanism. When the triplet state attempts to form the bridged diradical intermediate, the migrating phenyl ring encounters severe van der Waals repulsion from the C3-methyl group. This steric clash significantly raises the activation energy for migration. Consequently, non-radiative decay pathways (such as vibrational relaxation back to the ground state) outcompete the productive photochemical reaction. This renders the 3-methyl analog highly photostable compared to its unsubstituted counterpart, reducing its quantum efficiency to trace levels.

Quantitative Data Presentation

The following table summarizes the photochemical metrics, highlighting the severe efficiency penalty incurred by the 3-methyl substitution.

SubstrateQuantum Yield ( Φ )Relative Rate of RearrangementPrimary PhotoproductMechanistic Pathway
4,4-Diphenyl-2,5-cyclohexadien-1-one ~0.85Extremely Fast ( kr​≥109 s−1 )6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-oneType A Dienone Rearrangement
4,4-Diphenyl-2-cyclohexen-1-one ~0.04 - 0.05Moderate5,6-Diphenylbicyclo[3.1.0]hexan-2-onePhenyl Migration
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one < 0.01Very Slow (Dominated by Decay)1-Methyl-5,6-diphenylbicyclo[3.1.0]hexan-2-one (Trace)Phenyl Migration (Sterically Hindered)

Visualization of the Photochemical Pathway

The diagram below maps the divergent excited-state pathways, illustrating how the 3-methyl substitution forces the system into a non-radiative decay route.

PhotochemicalPathway S0 Ground State Enone (S0) S1 Singlet Excited State (S1) S0->S1 hν (UV Light) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Diradical Bridged Diradical Intermediate T1->Diradical Phenyl Migration (Rate Limiting) Decay Non-Radiative Decay (S0) T1->Decay Steric Clash (3-Methyl Analog) Product Bicyclo[3.1.0]hexan-2-one Product Diradical->Product Ring Closure

Photochemical pathway of enone analogs highlighting the steric decay route of the 3-methyl variant.

Experimental Protocols: Self-Validating Quantum Yield Determination

To accurately measure the depressed photochemical efficiency of the 3-methyl analog, a highly controlled, self-validating actinometry protocol is required.

Objective : Quantify the photochemical efficiency ( Φ ) of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one via parallel actinometry.

Step 1: Sample Preparation & Degassing

  • Prepare 0.05 M solutions of the target enone in spectrophotometric-grade benzene.

  • Degas the solutions via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen (a potent triplet quencher).

  • Self-Validation Check 1 (Mechanistic Integrity): Run a parallel aerated sample. A significant drop in conversion in the aerated sample confirms the reaction strictly proceeds via the expected long-lived triplet excited state ( T1​ ).

Step 2: Actinometer Setup

  • Prepare a 0.1 M solution of valerophenone in benzene. Valerophenone undergoes a Norrish Type II cleavage to yield acetophenone with a highly reliable, literature-standard quantum yield ( Φ=0.33 ).

Step 3: Parallel Irradiation

  • Place both the enone sample tubes and the valerophenone actinometer tubes in a merry-go-round apparatus to ensure identical photon flux.

  • Irradiate using a 450 W medium-pressure mercury lamp equipped with a Pyrex/uranium glass filter ( λ>300 nm) to selectively excite the n→π∗ transition.

  • Self-Validation Check 2 (System Calibration): Irradiate a known standard (unsubstituted 4,4-diphenyl-2-cyclohexen-1-one) alongside the novel analog. If the standard's calculated quantum yield deviates from the established ~0.04 baseline, immediately recalibrate the lamp flux and HPLC integration parameters before trusting the 3-methyl analog's data.

Step 4: Analytical Quantification & Data Synthesis

  • Analyze aliquots using HPLC (C18 column, UV detection at 254 nm).

  • Calculate the quantum yield of the enone by comparing its rate of disappearance (or product formation) directly to the formation rate of acetophenone in the actinometer.

References

  • A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone Journal of the American Chemical Society
  • Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones ResearchG
  • Mechanistic and Exploratory Organic Photochemistry. IX. Phenyl Migration in the Irradiation of 4,4-Diphenylcyclohexenone Journal of the American Chemical Society

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste are paramount in any laboratory setting to ensure the safety of personnel, protect the environment, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount in any laboratory setting to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, a compound often utilized in complex organic synthesis. As a Senior Application Scientist, my aim is to offer not just a protocol, but a framework of understanding rooted in the principles of chemical safety and regulatory adherence.

I. Understanding the Hazard Profile

Cyclohexenone and its derivatives are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The diphenyl groups may introduce additional toxicological concerns. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.

Key Inferred Hazards:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[3]

  • Toxicity: Possible acute toxicity if ingested, inhaled, or absorbed.

  • Environmental Hazard: Potential for long-lasting harmful effects to aquatic life.[4]

Given these potential hazards, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one must be treated as hazardous waste .

II. Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6] These regulations provide a "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[6]

Laboratories generating hazardous waste are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements.[7] It is crucial for your institution to have an EPA identification number if it generates more than 100 kg of hazardous waste in a given month.[7]

III. Step-by-Step Disposal Procedures

The following procedures are designed to provide a clear, actionable plan for the disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

Proper segregation and containerization at the point of generation are critical to prevent accidental chemical reactions and ensure safe handling.[5]

  • Designate a Specific Waste Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][9] Borosilicate glass or a suitable solvent-resistant polymer container is recommended.

    • The container must be in good condition, free from cracks or deterioration.[9][10]

  • Accurate and Clear Labeling:

    • Immediately label the container with the words "HAZARDOUS WASTE ".[7][8][10]

    • Clearly write the full chemical name: "3-Methyl-4,4-diphenyl-2-cyclohexen-1-one ". Avoid using abbreviations or chemical formulas.[10]

    • Indicate the approximate concentration or percentage of the compound if it is in a solution.[10]

    • Include hazard pictograms as appropriate (e.g., irritant, environmentally hazardous).

  • Segregation from Incompatible Wastes:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][10]

    • Segregate the container from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent dangerous reactions.[1] A physical barrier or secondary containment is recommended.[5]

Your research activities will likely generate different forms of waste containing 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. Each must be handled appropriately.

  • Solid Waste (e.g., contaminated labware, filter paper, gloves):

    • Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.

    • Ensure the container is sealed to prevent the release of any residual powder or vapors.

  • Liquid Waste (e.g., reaction mixtures, solutions, rinsates):

    • Carefully pour the liquid waste into the designated hazardous waste container, using a funnel to prevent spills.

    • Crucially, never leave a funnel in the waste container. The container must be kept closed at all times except when adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Empty Containers:

    • A container that has held 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one should be treated as hazardous waste unless properly decontaminated.

    • For disposal as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[11][12]

    • The rinsate from this process must be collected and disposed of as hazardous waste. [12]

    • After triple-rinsing, allow the container to air-dry in a well-ventilated area, such as a fume hood, before disposal or reuse.[11]

Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption:

    • For small liquid spills, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13]

    • Do not use combustible materials like paper towels as the primary absorbent. [13]

  • Collection and Disposal:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

    • Use non-sparking tools if the compound is dissolved in a flammable solvent.[14][15]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water.

    • Collect all cleaning materials and the rinsate for disposal as hazardous waste.

IV. Storage and Final Disposal

Proper storage of hazardous waste pending disposal is a key component of laboratory safety and regulatory compliance.

  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled hazardous waste container in your designated SAA.

    • The SAA must be under the control of the laboratory personnel generating the waste.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Scheduled Pick-up:

    • Contact your institution's EHS department to schedule a pick-up of the hazardous waste.

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

V. Quantitative Data Summary

Due to the absence of a specific SDS for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, quantitative data from structurally related compounds are provided for reference. These values should be used as conservative estimates of potential hazards.

PropertyValue (Cyclohexenone)Source
Flash Point59 °C / 138.2 °F[1]
Health HazardToxic if swallowed, causes serious eye irritation[1]
PropertyValue (1-Methyl-1-cyclohexene)Source
Hazard StatementsHighly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation[3]
VI. Conclusion: A Culture of Safety

The responsible disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific EHS protocols and the most current federal and state regulations.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-Methyl-1-cyclohexene. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste. Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]

  • University of Texas at Dallas Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one was publicly available at the time of this writing. The following guidelines are based on a conservative assessment of data fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one was publicly available at the time of this writing. The following guidelines are based on a conservative assessment of data from structurally related compounds, including cyclohexenone derivatives and diphenyl compounds. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough, compound-specific risk assessment before proceeding with any handling, storage, or disposal of this chemical.

The structural complexity of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, featuring a cyclohexenone core and two phenyl substituents, necessitates a cautious approach to its handling. While specific toxicological data is limited, the known hazards of related compounds—ranging from skin and eye irritation to potential organ toxicity and cytotoxicity—underscore the importance of stringent safety protocols.[1][2][3][4] This guide provides a detailed framework for the safe management of this compound in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown specific hazards of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, a comprehensive approach to personal protection is essential. The selection of PPE should be based on the potential risks identified from similar chemical structures.

Recommended Personal Protective Equipment
PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or ANSI 87.1-2010 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]Protects against potential eye irritation or serious eye damage from splashes or aerosols.
Hand Protection Nitrile or neoprene gloves with a minimum thickness of 0.4 mm. Gloves must be inspected before use and disposed of properly after handling.[5][7]Provides a barrier against skin contact, as related compounds can cause skin irritation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[8]Protects against the inhalation of potentially harmful vapors or aerosols, as the inhalation toxicity is unknown.
Protective Clothing A flame-retardant and chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a significant spill, chemical-resistant coveralls and boots should be considered.[5][7]Minimizes skin exposure and protects against potential chemical burns or absorption.

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • All handling of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Keep away from heat, sparks, open flames, and other ignition sources, as related cyclohexenone compounds can be flammable.[9]

    • Ground and bond containers and receiving equipment to prevent static discharges.[10]

  • Chemical Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[10]

    • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.

    • If creating solutions, add the compound slowly to the solvent to avoid splashing.

  • Spill Management:

    • In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the spilled material to enter drains or waterways.[11]

    • Collect the absorbed material and any contaminated soil into a sealed, labeled container for proper disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe Proceed if safe prep_workstation Prepare Workstation in Fume Hood don_ppe->prep_workstation weigh_transfer Weigh and Transfer prep_workstation->weigh_transfer reaction_setup Perform Reaction/Procedure weigh_transfer->reaction_setup monitor Monitor for Spills/Exposure reaction_setup->monitor decontaminate Decontaminate Glassware & Surfaces monitor->decontaminate Procedure complete dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one.

III. Disposal Plan

Proper disposal of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste containing 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[11]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste.

    • These materials should be collected in a separate, clearly labeled hazardous waste container.

IV. Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the potential risks associated with 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one and maintain a safe laboratory environment.

References

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (n.d.). PMC. Retrieved from [Link]

  • Cyclohexanone :: Internal Plant Instructions - Chemius. (2026, January 22). Retrieved from [Link]

  • Cyclohexanone - Chemius. (n.d.). Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2025, March 6). Retrieved from [Link]

  • 4,4-DIPHENYL-2-CYCLOHEXEN-1-ONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]

  • Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini | Journal of Natural Products - ACS Publications. (2014, May 1). Retrieved from [Link]

  • Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini - PubMed. (2014, May 23). Retrieved from [Link]

  • Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini | Journal of Natural Products. (2014, May 1). Retrieved from [Link]

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